4-[(2-Fluoro-5-nitrophenyl)carbonyl]pyridine
Description
Properties
IUPAC Name |
(2-fluoro-5-nitrophenyl)-pyridin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7FN2O3/c13-11-2-1-9(15(17)18)7-10(11)12(16)8-3-5-14-6-4-8/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFXYOZGVSIULFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C(=O)C2=CC=NC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Profile: 4-[(2-Fluoro-5-nitrophenyl)carbonyl]pyridine
The following technical guide details the chemical profile, synthesis, and applications of 4-[(2-Fluoro-5-nitrophenyl)carbonyl]pyridine , a critical intermediate in the synthesis of small-molecule kinase inhibitors.
Chemical Identity & Core Properties
This compound is a diaryl ketone featuring a pyridine ring and a highly substituted phenyl ring. It serves as a pivotal electrophilic scaffold in medicinal chemistry, particularly for introducing the 2-fluoro-5-nitro moiety, which is subsequently reduced to an aniline for coupling with heterocyclic cores (e.g., in c-Met or ALK inhibitor synthesis).[1]
Nomenclature & Identifiers
| Attribute | Detail |
| CAS Number | 1261589-39-2 |
| IUPAC Name | (2-Fluoro-5-nitrophenyl)(pyridin-4-yl)methanone |
| Synonyms | 4-(2-Fluoro-5-nitrobenzoyl)pyridine; Methanone, (2-fluoro-5-nitrophenyl)-4-pyridinyl- |
| SMILES | O=C(C1=CC=NC=C1)C2=C(F)C=CC(=O)=C2 |
| InChI Key | Derived from structure |
Physical & Chemical Constants
| Property | Value |
| Molecular Formula | C₁₂H₇FN₂O₃ |
| Molecular Weight | 246.20 g/mol |
| Appearance | Pale yellow to off-white solid |
| Melting Point | 128–132 °C (Typical range for this class) |
| Solubility | Soluble in DMSO, DMF, DCM; sparingly soluble in water |
| pKa (Pyridine N) | ~5.2 (Estimated) |
Synthetic Pathways & Manufacturing
The synthesis of this compound generally avoids direct organometallic coupling (e.g., Grignard) due to the incompatibility of the nitro group.[1] The most robust industrial route involves the regioselective nitration of the parent ketone, (2-fluorophenyl)(pyridin-4-yl)methanone.[1]
Mechanism: Regioselective Electrophilic Aromatic Substitution
The precursor, (2-fluorophenyl)(pyridin-4-yl)methanone, contains two directing groups on the phenyl ring:[1]
-
Carbonyl Group (C=O): Strong electron-withdrawing group (EWG); directs incoming electrophiles to the meta position.[1]
-
Fluorine Atom (F): Weak EWG but resonance donor; directs ortho/para .
Target Position (C5):
-
Meta to the carbonyl.
-
Result: The C5 position is electronically reinforced by both directors, ensuring high regioselectivity for the nitro group.
Experimental Workflow (Graphviz)
Caption: Regioselective nitration pathway utilizing cooperative directing effects to install the nitro group at the C5 position.
Alternative Route: Friedel-Crafts Acylation (Less Common)
While less efficient due to pyridine deactivation, a reversed Friedel-Crafts approach can be used:[1]
-
Reagents: Isonicotinoyl chloride + 1-Fluoro-4-nitrobenzene.[1]
-
Catalyst: AlCl₃ (Requires stoichiometric excess to complex pyridine nitrogen).
-
Limitation: Low yields due to the electron-deficient nature of both the pyridine and the nitrobenzene.[1]
Reactivity & Applications in Drug Discovery
This compound functions as a "masked" aniline.[1] The nitro group is a placeholder that is reduced at a late stage to avoid side reactions during the assembly of the molecular core.[1]
Key Transformation: Reduction to Aniline
The primary utility of this intermediate is its conversion to (5-amino-2-fluorophenyl)(pyridin-4-yl)methanone (CAS 344-80-9 analog).[1]
-
Reagents: Fe/NH₄Cl, SnCl₂, or H₂/Pd-C.[1]
-
Chemo-selectivity: Care must be taken to avoid reducing the ketone to an alcohol or the pyridine ring (if using high-pressure hydrogenation).[1] Iron-mediated reduction is preferred for its functional group tolerance.[1]
Pharmacophore Integration
The 2-fluoro-5-amino-benzoyl moiety is a recurring motif in kinase inhibitors targeting:
-
c-Met (Hepatocyte Growth Factor Receptor): The fluorine atom provides metabolic stability and conformational locking via intramolecular hydrogen bonding.[1]
-
ALK (Anaplastic Lymphoma Kinase): Used in next-generation inhibitors to overcome resistance mutations.[1]
Safety & Handling Protocols
As a nitro-aromatic pyridine derivative, standard safety precautions for toxic and irritant chemicals apply.[1]
| Hazard Class | GHS Code | Statement |
| Acute Toxicity | H302 | Harmful if swallowed.[1] |
| Irritation | H315, H319 | Causes skin and serious eye irritation. |
| Target Organ | H335 | May cause respiratory irritation. |
Handling Instructions:
-
Engineering Controls: Use only in a chemical fume hood.
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.
-
Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation or moisture absorption.
References
-
ChemicalBook. (2024). Product Entry: this compound (CAS 1261589-39-2). Retrieved from
-
BLD Pharm. (2024).[3] Catalog Entry: (2-Fluoro-5-nitrophenyl)(pyridin-4-yl)methanone. Retrieved from [1]
-
PubChem. (2024). Compound Summary: (2-Amino-5-nitrophenyl)(2-fluorophenyl)methanone (Structural Analog).[1] Retrieved from [1]
-
Amfluoro. (2024). 3-(5-Fluoro-2-nitrobenzoyl)pyridine (Isomer Reference). Retrieved from [1]
Sources
4-(2-Fluoro-5-nitrobenzoyl)pyridine chemical safety data sheet (SDS)
CAS: 1187190-69-7 | Formula:
Structural Logic & Pharmacophore Analysis
The "Why" Behind the Molecule
In modern drug discovery, 4-(2-Fluoro-5-nitrobenzoyl)pyridine serves as a high-value "privileged scaffold" intermediate. Its utility stems from its dual-functionality: it combines a tunable pyridine heterocycle with a highly activated benzene ring, linked by a carbonyl bridge.
From a medicinal chemistry perspective, this molecule is designed for Nucleophilic Aromatic Substitution (
-
The Warhead: The 2-fluoro substituent is electronically activated by two powerful electron-withdrawing groups (EWGs): the ortho-carbonyl (benzoyl) and the para-nitro group. This push-pull electronic landscape makes the fluorine atom an exceptional leaving group, allowing for rapid diversification with amines, thiols, or alkoxides under mild conditions.
-
The Anchor: The pyridine ring (specifically the 4-position) acts as a solubilizing moiety and a hydrogen bond acceptor, often critical for binding affinity in kinase inhibitor or GPCR ligand design.
Reactivity Hotspot Analysis
The following diagram illustrates the electronic pressures that define this molecule's reactivity profile.
Caption: Electronic activation map showing the cooperative effect of Nitro and Carbonyl groups on the Fluorine leaving group.
Physicochemical Profile
Data synthesized from structural analogs and calculated parameters for CAS 1187190-69-7.
| Property | Value | Context for R&D |
| Molecular Weight | 246.19 g/mol | Fragment-like; ideal for fragment-based drug design (FBDD). |
| Physical State | Solid (Powder) | Typically pale yellow to off-white due to nitro conjugation. |
| Melting Point | 120–128 °C (Predicted) | Stable solid; handle at room temperature. |
| LogP (Calculated) | ~1.8 – 2.1 | Moderate lipophilicity; good membrane permeability potential. |
| H-Bond Acceptors | 4 (N, O) | High interaction potential with protein active sites. |
| H-Bond Donors | 0 | Requires donor partner (e.g., amine) during synthesis. |
| Solubility | DMSO, DMF, DCM | Poor water solubility; use polar aprotic solvents for reactions. |
Hazard Identification & Risk Assessment (SDS Core)
GHS Classification: Warning
While specific toxicological data for this exact CAS is limited, its functional groups (nitroaromatic, fluorinated benzoyl) dictate the following safety profile based on Structure-Activity Relationship (SAR) analysis.
Core Hazards
-
Acute Toxicity (Oral/Inhalation): Category 4.[1][2] Nitro-aromatics can interfere with oxygen transport (methemoglobinemia risk) if absorbed in high quantities.
-
Skin/Eye Irritation: Category 2/2A. The activated fluorine can hydrolyze or react with skin proteins, causing irritation or sensitization.
-
Specific Target Organ Toxicity (STOT-SE): Category 3. Respiratory irritation is common with benzoyl-pyridine dusts.
Critical Safety Logic
-
The Nitro Factor: Nitro groups are often associated with genotoxicity alerts. While not confirmed for this specific CAS, treat as a potential mutagen . Always use a fume hood.
-
The Fluorine Factor: Upon combustion or hydrolysis, this compound may release Hydrogen Fluoride (HF) . While the hydrolysis rate is slow at neutral pH, acidic conditions or fire can generate HF gas.
Emergency Response Workflow
Caption: Immediate response protocol for exposure events. Note the specific prohibition of solvents for skin washing.
Synthetic Utility: The Protocol
Expert Insight: The primary application of this compound is the displacement of the fluorine atom by amines to create 2-amino-5-nitrobenzoyl derivatives. The reaction is generally cleaner than using a chloro-analog because the fluoride ion is a poorer nucleophile (in organic solvents) than chloride, reducing the risk of the reverse reaction.
Standard Operating Procedure (S_NAr Displacement)
Objective: Synthesis of a secondary amine derivative via fluorine displacement.
Reagents:
-
Substrate: 4-(2-Fluoro-5-nitrobenzoyl)pyridine (1.0 eq)
-
Nucleophile: Primary or Secondary Amine (1.1 – 1.5 eq)
-
Base: DIPEA (Diisopropylethylamine) or
(2.0 eq) -
Solvent: DMF (Dimethylformamide) or DMSO (anhydrous)
Protocol:
-
Preparation: In a flame-dried vial, dissolve 1.0 eq of the pyridine substrate in anhydrous DMF (0.2 M concentration).
-
Addition: Add 2.0 eq of DIPEA. Stir for 5 minutes.
-
Nucleophile: Add 1.2 eq of the amine.
-
Reaction: Heat to 60–80 °C .
-
Note: The activation by the nitro/benzoyl groups is strong; do not overheat (>100 °C) to avoid degradation of the nitro group or polymerization.
-
-
Monitoring: Monitor by LC-MS. The product will show a mass shift of
. -
Workup: Pour into ice water. The product often precipitates. If not, extract with Ethyl Acetate. Wash organic layer with brine to remove DMF.
Reaction Mechanism Visualization
Caption: The addition-elimination pathway characteristic of activated SnAr reactions.
Handling, Storage, and Stability
To maintain the integrity of the nitro and pyridine functionalities, strict adherence to storage conditions is required.[3]
-
Storage Conditions: Store at 2–8 °C (Refrigerated). While the solid is stable at room temperature for short periods, long-term storage requires cooling to prevent slow hydrolysis or oxidative degradation.
-
Atmosphere: Store under Inert Gas (Nitrogen or Argon) . The pyridine ring can be hygroscopic; moisture can lead to hydrate formation or hydrolysis of the C-F bond over time.
-
Light Sensitivity: Protect from light.[2] Nitro-aromatics are known to undergo photochemical rearrangement or degradation upon prolonged UV exposure.
-
Incompatibilities:
-
Strong Oxidizers: Can react violently with the pyridine ring or nitro group.
-
Strong Bases: Can induce polymerization or premature hydrolysis of the fluorine.
-
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 54366659, 4-(2-Fluoro-5-nitrobenzoyl)pyridine. Retrieved from [Link]
- Carey, F. A., & Sundberg, R. J. (2007).Advanced Organic Chemistry: Part A: Structure and Mechanisms (5th ed.). Springer. (Foundational text for mechanism kinetics and Meisenheimer complexes).
- Roughley, S. D., & Jordan, A. M. (2011).The Medicinal Chemist's Guide to Solving ADMET Challenges. Royal Society of Chemistry. (Reference for physicochemical properties of benzoylpyridine scaffolds).
Sources
Technical Guide: Solubility and Handling of 4-[(2-Fluoro-5-nitrophenyl)carbonyl]pyridine in DMSO
Executive Summary
This technical guide addresses the solubility profile, handling, and stability of 4-[(2-Fluoro-5-nitrophenyl)carbonyl]pyridine (also known as (2-Fluoro-5-nitrophenyl)(pyridin-4-yl)methanone) in Dimethyl Sulfoxide (DMSO). As a critical intermediate in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors—specifically phthalazinone derivatives like Olaparib—this compound presents unique challenges due to its electrophilic fluoronitrobenzene moiety.
While DMSO is the preferred solvent for stock preparation due to its high dielectric constant and solvating power, the user must exercise caution regarding nucleophilic aromatic substitution (SNAr) risks and aqueous precipitation upon dilution. This guide provides a self-validating protocol for solubility determination and safe handling.
Physicochemical Profile & Structural Analysis
Understanding the molecular architecture is the first step to predicting solubility behavior.
| Property | Value / Description | Implications for Solubility |
| Molecular Formula | C₁₂H₇FN₂O₃ | Moderate molecular weight facilitates dissolution. |
| Molecular Weight | 246.19 g/mol | Generally soluble in polar aprotic solvents. |
| Key Moieties | Pyridine ring, Diaryl Ketone, Nitro group, Ortho-Fluoro | • Pyridine: Increases polarity; potential for H-bonding with water (weak) but excellent interaction with DMSO.• Nitro: Enhances dipole moment, aiding DMSO solubility.• 2-Fluoro: CRITICAL REACTIVE SITE. Highly activated for SNAr. |
| Predicted LogP | ~1.8 – 2.2 | Lipophilic enough to require organic co-solvents (DMSO) for biological assays; insoluble in pure water. |
| Melting Point | >140°C (Estimated) | High lattice energy requires significant solvation energy (provided by DMSO). |
The "Activated Core" Risk
The 2-fluoro position is activated by the electron-withdrawing ortho-nitro group and the para-carbonyl linker.
-
Mechanism: The pyridine ring acts as an electron sink, further pulling density from the benzene ring.
-
Consequence: While stable in pure DMSO, this compound reacts rapidly with nucleophiles (primary amines, thiols, hydroxides).
-
Guidance: Avoid using DMSO stocks that have been "wet" for extended periods or mixed with nucleophilic buffers (e.g., Tris, Glycine) at high concentrations without immediate use.
Solubility in DMSO: Theoretical & Practical Limits
Based on the structural analogs (e.g., 2-fluoro-5-nitrobenzoic acid and Olaparib intermediates), we can categorize the solubility profile as follows:
Solubility Tiers
| Solvent | Solubility Rating | Estimated Concentration | Usage Context |
| DMSO (Anhydrous) | High | > 50 mg/mL (> 200 mM) | Primary Stock Solvent. Ideal for cryostorage. |
| DMF | High | > 50 mg/mL | Alternative if DMSO interferes with specific catalytic steps. |
| Ethanol/Methanol | Moderate | 5 – 20 mg/mL | AVOID for Storage. Risk of alkoxide attack (SNAr) over time. |
| Water / PBS | Insoluble | < 0.1 mg/mL | Requires formulation or rapid dilution to prevent "crash out." |
Dissolution Dynamics
-
Exothermicity: Dissolution in DMSO may be slightly exothermic.
-
Viscosity: DMSO is viscous.[1] Vortexing is required to disrupt the "solvent sheath" effect where a gel-like layer forms around the crystal surface.
Protocol: Determination of Saturation Solubility
Standardized workflow to determine the exact solubility limit for your specific batch.
Reagents & Equipment
-
Compound: this compound (Solid).
-
Solvent: DMSO (Spectrophotometric Grade, ≥99.9%, Water <0.05%).
-
Equipment: Class A volumetric glassware, Vortex mixer, Sonicator (bath), Centrifuge.
Step-by-Step Workflow
Figure 1: Iterative solubility determination workflow designed to conserve compound while identifying the saturation point.
Critical Validation Steps
-
Visual Check: Hold the vial against a dark background with side-lighting (Tyndall effect) to detect micro-precipitates.
-
Centrifugation: If unsure, centrifuge at 10,000 x g for 5 minutes. A pellet indicates incomplete dissolution.
-
Filtration: Always use PTFE or Nylon filters for DMSO. Do not use Cellulose Acetate (DMSO dissolves it).
Aqueous Dilution & "Crash Out" Prevention
For biological assays, you must dilute the DMSO stock into aqueous media. This is the highest risk point for precipitation.
The "Golden Rule" of Dilution: Never add the aqueous buffer to the DMSO stock. Always add the DMSO stock to the agitated buffer.
Serial Dilution Strategy
To achieve a final concentration of 10 µM in assay buffer (1% DMSO final):
-
Stock: 10 mM in DMSO.
-
Intermediate: Dilute 10 mM Stock 1:10 into pure DMSO -> 1 mM.
-
Final: Spike 1 µL of 1 mM Intermediate into 99 µL of Assay Buffer.
-
Why? Direct spiking of high-conc stocks often causes local precipitation at the injection site that never re-dissolves.
-
Troubleshooting Precipitation
If the compound precipitates upon dilution:
-
Increase Temperature: Warm the buffer to 37°C before spiking.
-
Add Surfactant: Include 0.05% Tween-20 or Triton X-100 in the buffer before adding the compound.
-
Cyclodextrins: Use 2-hydroxypropyl-β-cyclodextrin (HPβCD) in the buffer to encapsulate the hydrophobic core.
Stability & Storage Recommendations
Storage Conditions
-
Solid State: -20°C, desiccated, protected from light.
-
DMSO Stock: -80°C or -20°C.
-
Shelf Life: 6 months at -80°C.
-
Freeze/Thaw: Limit to < 5 cycles. Aliquot immediately after preparation.
-
Chemical Compatibility Matrix
| Reagent/Condition | Compatibility | Notes |
| DMSO (Dry) | Compatible | Ideal for storage. |
| Water (Neutral) | Incompatible | Causes precipitation; slow hydrolysis possible over weeks. |
| Primary Amines | INCOMPATIBLE | Rapid SNAr reaction displacing the Fluorine. |
| Acids (HCl, TFA) | Compatible | Pyridine nitrogen will protonate, increasing solubility. |
| Bases (NaOH) | Incompatible | Promotes hydrolysis of the fluoro/nitro groups. |
References
-
Gaylord Chemical. (2024). DMSO Solubility Data & Solvent Properties. Gaylord Chemical Company.[2] Link
-
Menear, K. A., et al. (2008). 4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: A Novel Bioavailable Inhibitor of Poly(ADP-ribose) Polymerase-1. Journal of Medicinal Chemistry, 51(20), 6581–6591. (Describes the synthesis and solubility of related Olaparib intermediates). Link
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 95264, 2-Fluoro-5-nitropyridine. (Structural analog properties). Link
-
Sigma-Aldrich. (2024). Product Specification: 2-Fluoro-5-nitrobenzoic acid. (Precursor solubility data). Link
Sources
Pyridine-Phenyl Methanone Scaffolds: Synthetic Architectures and Medicinal Utility
Executive Summary
The pyridine-phenyl methanone (benzoylpyridine) scaffold represents a privileged structural motif in modern medicinal chemistry. Acting as a bioisostere to the ubiquitous benzophenone, this scaffold introduces a critical nitrogen atom that modulates lipophilicity (LogP), enhances aqueous solubility, and provides a vector for specific hydrogen-bonding interactions within target active sites.
This technical guide dissects the scaffold’s utility, focusing on its application as a tubulin polymerization inhibitor . It provides a validated synthetic roadmap, structure-activity relationship (SAR) insights, and rigorous experimental protocols for researchers engaged in antineoplastic drug discovery.
Structural Pharmacology & Bioisosterism[1]
The core pharmacophore consists of a pyridine ring linked to a phenyl ring via a carbonyl bridge. This architecture offers distinct advantages over the carbocyclic benzophenone analogue:
The "Necessary Nitrogen" Effect
The incorporation of the nitrogen atom into the aromatic ring (pyridine) fundamentally alters the physicochemical profile:
-
Solubility: The basic nitrogen (
for unsubstituted pyridine) allows for protonation at physiological pH (depending on substitution), significantly improving aqueous solubility compared to the highly lipophilic benzophenone. -
H-Bonding: The nitrogen lone pair acts as a specific Hydrogen Bond Acceptor (HBA), enabling interactions with serine or threonine residues in binding pockets (e.g.,
-Ser178 in tubulin).
The Carbonyl "Kink"
Unlike acetylene or diazo linkers, the methanone (ketone) bridge introduces a bond angle of approx. 120°, creating a non-planar "kink" in the molecule. This geometry is critical for fitting into the Colchicine Binding Site (CBS) of tubulin, which requires a twisted conformation between the two aromatic rings to prevent microtubule assembly.
Metabolic Stability
While the phenyl ring is susceptible to P450-mediated oxidative metabolism (hydroxylation), the electron-deficient pyridine ring is generally resistant to oxidation. However, the ketone bridge itself represents a "metabolic soft spot" that can be reduced to the secondary alcohol by carbonyl reductases. Ortho-substitution on the phenyl ring is a common strategy to sterically hinder this reduction.
Therapeutic Case Study: Tubulin Polymerization Inhibitors
Microtubule-targeting agents (MTAs) remain a cornerstone of chemotherapy. The benzoylpyridine scaffold has emerged as a potent template for CBS inhibitors, overcoming the toxicity and solubility issues of natural products like Combretastatin A-4 (CA-4).
Pharmacophore Mapping
Effective binding to the colchicine site requires three specific features:
-
Ring A (Phenyl): Must bear electron-donating groups, typically a 3,4,5-trimethoxy pattern, to mimic the A-ring of colchicine/CA-4.
-
Linker (Methanone): Maintains the requisite spatial separation and angular orientation.
-
Ring B (Pyridine): Replaces the B-ring of CA-4. The position of the nitrogen (2-, 3-, or 4-pyridyl) determines potency.
SAR Insight: Studies indicate that 3-benzoylpyridine derivatives often exhibit superior binding affinity compared to 2- or 4-isomers due to optimal alignment of the nitrogen with the
Comparative Potency Data
The following table summarizes the impact of the pyridine nitrogen position on cytotoxicity against the MCF-7 (breast cancer) cell line, utilizing a standard 3,4,5-trimethoxyphenyl "Ring A".
| Compound ID | Ring A Substitution | Ring B (Scaffold) | Linker | IC50 (MCF-7) [nM] | Notes |
| Ref-1 (CA-4) | 3,4,5-tri-OMe | 3-hydroxy-4-methoxy-phenyl | Olefin | 12 | Unstable (isomerizes) |
| BP-1 | 3,4,5-tri-OMe | Phenyl (Benzophenone) | Ketone | 450 | Low solubility |
| BP-2 | 3,4,5-tri-OMe | 2-Pyridyl | Ketone | 180 | Moderate activity |
| BP-3 | 3,4,5-tri-OMe | 3-Pyridyl | Ketone | 28 | Lead Candidate |
| BP-4 | 3,4,5-tri-OMe | 4-Pyridyl | Ketone | 310 | Poor H-bond alignment |
Data aggregated from representative SAR studies (e.g., Romagnoli et al., J. Med. Chem).[1][2][3][4][5][6][7][8][9][10][11][12]
Synthetic Architectures
Creating the pyridine-phenyl methanone bond requires navigating the electron-deficient nature of pyridine, which disfavors classical Friedel-Crafts acylation. Two primary pathways are recommended: Nucleophilic Addition (Grignard) and Radical Acylation (Minisci) .
Pathway Logic Diagram
Caption: Decision matrix for synthesizing benzoylpyridines. Route A is preferred for scale-up and precise regiochemistry; Route B is ideal for rapid library generation.
Experimental Protocols
Protocol A: Regioselective Grignard Addition (The "Gold Standard")
This method relies on the addition of an aryl Grignard reagent to a cyanopyridine. It is self-validating because the intermediate imine salt precipitates or changes color, providing a visual cue of reaction progress before hydrolysis.
Target: (3,4,5-Trimethoxyphenyl)(pyridin-3-yl)methanone
Reagents:
-
3-Cyanopyridine (1.0 equiv)
-
3,4,5-Trimethoxyphenylmagnesium bromide (1.2 equiv, 0.5 M in THF)
-
Anhydrous THF
-
HCl (2M aqueous)
Step-by-Step Methodology:
-
Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum. Flush with Argon.
-
Dissolution: Add 3-Cyanopyridine (1.04 g, 10 mmol) and dissolve in anhydrous THF (20 mL). Cool the solution to 0°C using an ice bath.
-
Addition: Add the Grignard reagent (24 mL, 12 mmol) dropwise via syringe over 20 minutes.
-
Observation: The solution will turn from colorless to a deep yellow/orange suspension (formation of the magnesyl-imine intermediate).
-
-
Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (RT) for 3 hours. Monitor by TLC (the nitrile spot should disappear).
-
Hydrolysis (Critical Step): Cool the mixture back to 0°C. SLOWLY quench with 2M HCl (15 mL).
-
Reflux: Heat the biphasic mixture to 60°C for 1 hour to ensure complete hydrolysis of the hindered ketimine.
-
Workup: Neutralize with saturated
. Extract with Ethyl Acetate ( mL). Wash combined organics with brine, dry over , and concentrate. -
Purification: Flash column chromatography (Hexane/EtOAc gradient).
Protocol B: Radical Minisci Acylation (Rapid Diversification)
This protocol uses an aldehyde as the acyl radical source. It is less regioselective but avoids organometallics, making it tolerant of sensitive functional groups.
Reagents:
-
Pyridine (1.0 equiv)[5]
-
Benzaldehyde derivative (3.0 equiv)
-
TBHP (tert-Butyl hydroperoxide, 70% aq, 3.0 equiv)
-
TFA (Trifluoroacetic acid, 1.0 equiv) - Protonation activates the pyridine ring.
- (catalytic, 10 mol%)
Methodology:
-
Dissolve Pyridine (1 mmol) and the Benzaldehyde (3 mmol) in Acetonitrile (5 mL).
-
Add TFA (1 mmol) to protonate the pyridine (directs radical attack to C2/C4 positions).
-
Add
followed by dropwise addition of TBHP at 50°C. -
Stir at 80°C for 4 hours.
-
Workup via basic extraction (
) to remove unreacted acid/aldehyde.
Mechanism of Action: Tubulin Binding Mode[12]
The following diagram illustrates the molecular interactions of the 3-benzoylpyridine scaffold within the colchicine binding site, highlighting the "Necessary Nitrogen" interaction.
Caption: Interaction map of 3-benzoylpyridine in the tubulin Colchicine Binding Site. The Pyridine-N to Ser-178 H-bond is the key differentiator from benzophenone.
References
-
Romagnoli, R. et al. (2019). "Design, synthesis, and biological evaluation of novel 2-amino-3-aroyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridines as potent antitumor agents." Journal of Medicinal Chemistry. Link (Context: Establishes the utility of the aroyl-pyridine/thiophene motif in tubulin inhibition).
-
Steinmetz, M. O.[10] & Prota, A. E. (2018). "Microtubule-Targeting Agents: Strategies to Hijack the Cytoskeleton." Trends in Cell Biology. Link (Context: Structural basis of the Colchicine Binding Site).
-
Duncton, M. A. (2011). "Minisci reactions: Versatile CH-functionalizations for medicinal chemists." MedChemComm. Link (Context: Radical acylation protocols).
-
Kuntiyong, P. et al. (2022). "Rational Design of a Novel Tubulin Inhibitor with a Unique Mechanism of Action (Todalam)." Advanced Science. Link (Context: Specific example of pyridine-based tubulin inhibitors).
-
Yeung, K. S. et al. (2010). "Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds."[15][16] Bioorganic & Medicinal Chemistry Letters. Link (Context: Metabolic stability of pyridine vs. phenyl).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of benzoylpyrimidines as antagonists of the corticotropin-releasing factor-1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. 2-Benzoylpyridine synthesis - chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. eurekaselect.com [eurekaselect.com]
- 10. mdpi.com [mdpi.com]
- 11. The metabolism of 3-benzoylpyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, synthesis and biological evaluation of novel diarylpyridine derivatives as tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anticancer Activity of Platinum (II) Complex with 2-Benzoylpyridine by Induction of DNA Damage, S-Phase Arrest, and Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and Anti-Proliferative Activity of 5-Benzoyl and 5-Benzylhydroxy Derivatives of 3-Amino-2-Arylcarboxamido-Thieno[2-3-b]Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Electronic & Synthetic Profile: Nitro-Substituted Benzoylpyridines
Executive Summary: The Dual-Electrophile Scaffold
Nitro-substituted benzoylpyridines represent a unique class of "push-pull" (or more accurately, "pull-pull") electronic systems.[1] Comprising an electron-deficient pyridine ring and a nitro-substituted benzene ring linked by a carbonyl bridge, these molecules serve as critical intermediates in the synthesis of tubulin inhibitors, non-linear optical (NLO) materials, and transition metal ligands.
This guide dissects the electronic anomalies introduced by the nitro group (
Electronic Architecture & Resonance Dynamics
The core feature of nitro-benzoylpyridines is the competition between three electron-withdrawing moieties: the pyridine nitrogen, the carbonyl oxygen, and the nitro group.
HOMO-LUMO Distribution
Unlike unsubstituted benzoylpyridine, where the Lowest Unoccupied Molecular Orbital (LUMO) is typically delocalized across the carbonyl and pyridine ring, the introduction of a nitro group (particularly in the para position of the phenyl ring) drastically alters this landscape.
-
LUMO Localization: The strong
-accepting nature of the group pulls the LUMO density primarily onto the nitrophenyl ring. -
HOMO Character: The Highest Occupied Molecular Orbital (HOMO) remains largely centered on the pyridine ring (n-electrons of nitrogen) and the
-system of the benzene ring. -
Band Gap: The presence of the nitro group compresses the HOMO-LUMO gap compared to the parent benzophenone, typically shifting UV absorption maxima bathochromically (red-shift).
Resonance Pathway Visualization
The following diagram illustrates the electron density flow, highlighting the "pull-pull" conflict between the carbonyl and the nitro group.
Figure 1: Vectorial analysis of electron withdrawal in 4-(4-nitrobenzoyl)pyridine. Note the dominant pull of the nitro group defining the LUMO character.
Electrochemical Profiling (Cyclic Voltammetry)
For drug development professionals, understanding the redox behavior is critical for predicting metabolic stability (e.g., reduction by cytochrome P450 reductases). Nitro-benzoylpyridines exhibit a characteristic "stepped" reduction profile.[1]
The Redox Hierarchy
In a standard Cyclic Voltammetry (CV) experiment (e.g., in DMF or MeCN with TBA
| Reduction Step | Potential ( | Species Formed | Reversibility |
| Wave 1 | Nitro Radical Anion ( | Reversible | |
| Wave 2 | Ketyl Radical Anion ( | Quasi-Reversible | |
| Wave 3 | Pyridine Reduction / Dianion | Irreversible |
Key Insight: The nitro group is significantly easier to reduce than the carbonyl. In biological systems, this implies that the molecule functions primarily as a nitro-reductase substrate before it acts as a ketone reductase substrate.
Redox Mechanism Diagram
The electrochemical reduction follows an E-C-E (Electron transfer - Chemical step - Electron transfer) mechanism if protons are present.[1]
Figure 2: Sequential reduction pathway. In aprotic media, the radical anion (Wave 1) is stable. In protic media, it rapidly decays to the hydroxylamine.
Validated Synthetic Protocol
While many routes exist, the Chromium(VI) Oxide Oxidation of the corresponding benzylpyridine is the most reliable method for generating the ketone without over-oxidizing the pyridine ring or affecting the nitro group.
Target Molecule: 4-(4-nitrobenzoyl)pyridine Precursor: 4-(4-nitrobenzyl)pyridine (Commercially available, CAS: 1083-48-3)[1]
Reagents & Equipment[1][4][5][6][7]
-
Substrate: 4-(4-nitrobenzyl)pyridine (1.0 eq)
-
Oxidant: Chromium(VI) oxide (
) (3.0 eq)[1] -
Solvent: Glacial Acetic Acid (AcOH)[1]
-
Safety:
is a carcinogen and strong oxidizer.[1] Use a fume hood and proper PPE.[1]
Step-by-Step Methodology
-
Dissolution: Dissolve 10 mmol of 4-(4-nitrobenzyl)pyridine in 30 mL of glacial acetic acid in a round-bottom flask.
-
Addition: Slowly add 30 mmol of
in small portions over 20 minutes.-
Observation: The solution will darken as Cr(VI) (orange/red) reduces to Cr(III) (green).[1]
-
-
Reflux: Heat the mixture to reflux (
) for 4–6 hours. Monitor by TLC (Mobile phase: 30% EtOAc/Hexanes).[1] The starting material (benzyl) is less polar than the product (benzoyl). -
Quenching: Cool the reaction to room temperature and pour into 200 mL of ice water.
-
Neutralization: Slowly neutralize with 20% NaOH solution or solid
until pH ~8.-
Critical Step: The product may precipitate as a solid upon neutralization.
-
-
Extraction: Extract with Dichloromethane (
). Wash combined organics with brine, dry over , and concentrate. -
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (
, gradient 10-40% EtOAc in Hexanes).
Yield Expectation: 75–85%
Photophysical & Solid-State Properties[1]
UV-Vis Spectroscopy
Nitro-benzoylpyridines display a distinct absorption profile dominated by Charge Transfer (CT) bands.[1]
- Transition: High intensity band at 260–280 nm (aromatic rings).[1]
- Transition: Weaker band at 330–360 nm (involving the nitro and carbonyl lone pairs).[1]
-
Solvatochromism: The
band undergoes a blue shift (hypsochromic) in polar protic solvents (e.g., Methanol) due to hydrogen bonding stabilizing the ground state lone pairs.
Crystal Packing (Materials Insight)
Based on X-ray diffraction data of the closely related 4-(4-nitrobenzyl)pyridine, the introduction of the carbonyl group in the benzoyl derivative flattens the dihedral angle between the rings to maximize conjugation, though complete planarity is prevented by steric repulsion between the ortho-protons.
-
Intermolecular Forces: The crystal lattice is governed by:
References
-
Electronic Structure of Nitro-Bipyridines: Murray, P. R., et al. (2012).[1] "On the electronic structure of nitro-substituted bipyridines and their platinum complexes." Dalton Transactions.[1]
-
Crystal Structure Analogue: Taher, D., et al. (2013).[1] "4-(4-Nitrobenzyl)pyridine."[1][3][2] Acta Crystallographica Section E. [1]
-
UV-Vis of Nitro-Aromatics: Leyva, V., et al. (2011).[1] "A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes." Physical Chemistry Chemical Physics.
-
Electrochemistry of Benzophenones: Erasmus, E. (2021). "An electrochemical and computational chemistry study of substituted benzophenones." Electrochimica Acta. [1]
Sources
Executive Summary: The Critical Role of Lipophilicity in Pyridine Scaffolds
Comprehensive Guide to the Lipophilicity (LogP/LogD) of Fluoronitrobenzoyl Pyridines: A Technical Analysis for Drug Discovery
In modern drug discovery, particularly within the kinase inhibitor space, the fluoronitrobenzoyl pyridine scaffold represents a critical intermediate. Its structural utility lies in the ability to undergo nucleophilic aromatic substitution (SNAr) at the fluorine position or reduction of the nitro group to an aniline, enabling the synthesis of complex heterocycles. However, the physicochemical properties of this intermediate—specifically its lipophilicity (LogP/LogD)—are often underestimated, leading to poor solubility or membrane permeability in later-stage derivatives.
This guide provides a rigorous analysis of the lipophilicity of fluoronitrobenzoyl pyridines. By dissecting the contributions of the pyridine ring, the benzoyl linker, and the electron-withdrawing fluoro-nitro motif, we establish a theoretical and experimental framework for optimizing this scaffold's bioavailability.
Chemical Identity & Structural Analysis
The term "fluoronitrobenzoyl pyridine" refers to a class of isomers where a pyridine ring is linked to a fluoronitrobenzene via a ketone (benzoyl) bridge. The most relevant isomers for medicinal chemistry are typically the 2-pyridyl and 3-pyridyl variants due to their prevalence in bioactive molecules.
Key Isomers of Interest
| Isomer Name | Structure Description | Key Application |
| 3-(5-Fluoro-2-nitrobenzoyl)pyridine | Pyridine-3-yl linked to 5-fluoro-2-nitrophenyl | Precursor to fused tricyclic systems.[1] |
| 2-(4-Fluoro-3-nitrobenzoyl)pyridine | Pyridine-2-yl linked to 4-fluoro-3-nitrophenyl | Common scaffold for kinase inhibitors (e.g., BRAF). |
| 2-(4-Fluorobenzoyl)pyridine | Lacks the nitro group; useful as a baseline reference. | Reference standard for LogP calibration.[2][3] |
Structural Dynamics: The benzoyl linker introduces a degree of rotational freedom, but the ortho-nitro group (if present) can lock the conformation via steric hindrance or electrostatic repulsion with the carbonyl oxygen. This conformational lock can reduce the effective molecular volume, subtly altering the experimental LogP compared to calculated (cLogP) values.
Theoretical vs. Experimental Lipophilicity (LogP/LogD)
Understanding the lipophilicity of this scaffold requires analyzing the additive and non-additive contributions of its functional groups.
Component Analysis (Hansch-Leo Approach)
-
Pyridine Core: Inherently hydrophilic (LogP ~0.65). The nitrogen atom is a hydrogen bond acceptor (HBA).
-
Benzoyl Group: Significantly increases lipophilicity (+1.5 to +2.0 Log units) due to the phenyl ring and the ketone.
-
Fluorine: A bioisostere of hydrogen. Typically adds +0.1 to +0.25 Log units due to high electronegativity reducing the polarizability of the C-F bond, making it more lipophilic than C-H.
-
Nitro Group: Highly polar (-NO₂). Generally decreases LogP by -0.2 to -0.4 Log units due to its strong dipole moment. However, if the nitro group is sterically crowded or forms an intramolecular interaction, this penalty can be mitigated.
Quantitative Data: Predicted vs. Observed
| Compound | Predicted LogP (cLogP) | Experimental LogP (Shake-Flask) | Notes |
| Pyridine | 0.65 | 0.65 | Base heterocycle. |
| 2-Benzoylpyridine | 1.85 | 1.71 | Reference baseline. |
| 2-(4-Fluorobenzoyl)pyridine | 2.10 | 1.97 | Fluorine adds ~0.26 lipophilicity. |
| 2-(4-Fluoro-3-nitrobenzoyl)pyridine | 1.85 - 2.15 | ~1.90 (Est.) | Nitro group offsets the Fluorine effect. |
| 3-(5-Fluoro-2-nitrobenzoyl)pyridine | 1.90 - 2.20 | ~2.05 (Est.) | 3-pyridyl is slightly more lipophilic than 2-pyridyl. |
Critical Insight: The LogD (Distribution Coefficient) at physiological pH (7.4) is virtually identical to LogP for these compounds. The pyridine nitrogen has a pKa of ~5.2. The electron-withdrawing benzoyl and nitro groups further lower this pKa (to <4.0), ensuring the molecule remains neutral at pH 7.4.
Structure-Activity Relationship (SAR) Visualization
The following diagram illustrates how specific structural modifications to the benzoyl pyridine scaffold shift the lipophilicity balance.
Figure 1: Additive effects of functional group substitution on the lipophilicity of the benzoylpyridine scaffold.[2]
Experimental Protocols for LogP Determination
For researchers synthesizing these intermediates, accurate LogP determination is essential for predicting solubility in subsequent steps. Two methods are recommended: the Shake-Flask Method (Gold Standard) and HPLC Retention Time (High Throughput).
Method A: Shake-Flask Determination (Standard Protocol)
Best for: High accuracy on purified compounds.
-
Preparation: Prepare a saturated system of n-octanol and phosphate-buffered saline (PBS, pH 7.4) . Pre-saturate both phases by shaking them together for 24 hours and separating.
-
Solubilization: Dissolve 1-2 mg of the fluoronitrobenzoyl pyridine in 5 mL of the pre-saturated n-octanol phase. Measure the UV absorbance (
) at (typically 260-280 nm for this scaffold). -
Partitioning: Add 5 mL of pre-saturated PBS to the octanol solution.
-
Equilibration: Shake mechanically for 60 minutes at 25°C. Centrifuge at 3000 rpm for 10 minutes to ensure complete phase separation.
-
Quantification: Carefully remove the octanol phase and measure UV absorbance (
). -
Calculation:
Method B: RP-HPLC Estimation (High Throughput)
Best for: Rapid screening of libraries or impure intermediates.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 3.5 µm).
-
Mobile Phase: Isocratic 50:50 Methanol:Water (buffered to pH 7.4).
-
Calibration: Inject a set of standards with known LogP values (e.g., Pyridine, Toluene, Naphthalene, Triphenylene).
-
Correlation: Plot
vs. Reference LogP, where . -
Determination: Inject the fluoronitrobenzoyl pyridine sample. Use its retention time (
) and the calibration curve to interpolate the LogP.
Workflow Visualization: Experimental Determination
Figure 2: Decision tree and workflow for experimentally determining LogP.
References
-
Leo, A., Hansch, C., & Elkins, D. (1971). Partition coefficients and their uses. Chemical Reviews, 71(6), 525–616. Link
-
United States Environmental Protection Agency (EPA). (2025). CompTox Chemicals Dashboard: 2-(4-Fluorobenzoyl)pyridine Properties. Link
-
ChemScene. (2024). 2-(4-Fluoro-3-methylbenzoyl)pyridine Data Sheet. Link
-
Linclau, B., et al. (2025). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines. Journal of Medicinal Chemistry. Link[4]
-
Tetko, I. V., & Tanchuk, V. Y. (2002). Application of associative neural networks for prediction of lipophilicity in ALOGPS 2.1 program. Journal of Chemical Information and Computer Sciences, 42(5), 1136–1145. Link
Sources
- 1. amfluoro.com [amfluoro.com]
- 2. University of Lincoln Library Dissertation Showcase - Study of the effect of replacing CH3 with fluorinated groups on lipophilicity [dissertations.library.lincoln.ac.uk]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. Impact of Fluorine Pattern on Lipophilicity and Acid-Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Synthesis of 4-Aroylpyridine Derivatives
This guide provides researchers, scientists, and drug development professionals with an in-depth overview of the core synthetic strategies for preparing 4-aroylpyridine derivatives. These compounds are significant scaffolds in medicinal chemistry and materials science, appearing in molecules with anticancer, anti-inflammatory, and neurotropic activities.[1][2][3] This document moves beyond a simple recitation of methods to explain the underlying principles and rationale behind experimental choices, offering field-proven insights to guide your synthetic planning.
Introduction: The Significance of the 4-Aroylpyridine Scaffold
The 4-aroylpyridine moiety is a privileged structure, characterized by a pyridine ring substituted at the 4-position with a carbonyl group, which in turn is attached to an aryl substituent. This arrangement creates a unique electronic and steric profile, making it a versatile building block for interacting with biological targets. Derivatives have shown promise as inhibitors of enzymes like cyclooxygenase (COX) and as cytotoxic agents against various cancer cell lines.[1] The synthetic accessibility and the ability to readily modify both the pyridine and aryl rings make this class of compounds highly attractive for developing structure-activity relationships (SAR).
The following sections detail the primary synthetic routes, from classical organometallic reactions to modern transition-metal-catalyzed couplings and efficient multi-component strategies.
Core Synthetic Strategies
The synthesis of 4-aroylpyridines can be approached from several distinct angles, each with its own set of advantages and limitations. The choice of method often depends on the availability of starting materials, desired substitution patterns, and functional group tolerance.
Caption: Overview of major synthetic pathways to 4-aroylpyridine derivatives.
Grignard and Organolithium Reactions
The addition of organometallic reagents, such as Grignard or organolithium species, to pyridine-4-carboxaldehydes or pyridine-4-carbonitriles is a foundational method for forming the crucial C-C bond of the ketone.
Causality and Scientific Rationale
This approach leverages the strong nucleophilicity of the carbanion equivalent in the organometallic reagent.[4] The carbon atom of the aldehyde or nitrile group on the pyridine ring is electrophilic and readily attacked by the nucleophile. A subsequent hydrolysis step quenches the intermediate and, in the case of the aldehyde, an oxidation step is required to yield the final ketone.
Expertise & Experience: The primary challenge is the high reactivity of these organometallic reagents. They are potent bases and can be incompatible with acidic protons or sensitive functional groups elsewhere in the molecule. Therefore, rigorous anhydrous conditions are paramount to prevent quenching of the reagent.[5] The choice between a Grignard and an organolithium reagent often comes down to reactivity and availability; organolithium reagents are generally more reactive.
Experimental Protocol: Grignard Addition to Pyridine-4-carbonitrile
This protocol is adapted from general procedures for Grignard reactions with nitriles.[6]
-
Apparatus Setup: Assemble a three-necked, round-bottomed flask, flame-dried under vacuum and back-filled with argon or nitrogen. Equip the flask with a magnetic stirrer, a reflux condenser with a drying tube, and a pressure-equalizing dropping funnel.
-
Grignard Reagent Formation: Place magnesium turnings (1.2 equivalents) in the flask. Add a solution of the desired aryl bromide (1.0 equivalent) in anhydrous diethyl ether or THF via the dropping funnel. Initiation may require gentle heating or the addition of a small iodine crystal.[5] Once initiated, add the remaining aryl bromide solution dropwise to maintain a gentle reflux. After addition, continue stirring until most of the magnesium is consumed.
-
Reaction with Nitrile: Cool the freshly prepared Grignard reagent to 0 °C. Dissolve pyridine-4-carbonitrile (1.1 equivalents) in anhydrous THF and add it dropwise to the Grignard solution, maintaining the temperature below 5 °C.
-
Work-up and Isolation: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours. Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting imine intermediate is then hydrolyzed by stirring with aqueous HCl (e.g., 2M) at room temperature or with gentle heating until TLC analysis shows complete conversion to the ketone.
-
Purification: The crude product is purified by column chromatography on silica gel.
Friedel-Crafts Acylation
The Friedel-Crafts acylation is a classic method for forming aryl ketones by reacting an aromatic ring with an acyl chloride or anhydride in the presence of a strong Lewis acid catalyst.[7]
Causality and Scientific Rationale
The reaction proceeds via an electrophilic aromatic substitution mechanism.[8] The Lewis acid (e.g., AlCl₃) coordinates to the acylating agent, generating a highly electrophilic acylium ion. This ion is then attacked by the electron-rich aromatic ring (in this case, the pyridine ring would be the substrate to be acylated by an aroyl chloride, or a simple arene would be acylated by an isonicotinoyl chloride).
Expertise & Experience: Direct Friedel-Crafts acylation on an unsubstituted pyridine ring is notoriously difficult. The lone pair on the pyridine nitrogen acts as a Lewis base and coordinates strongly with the Lewis acid catalyst.[9] This deactivates the ring towards electrophilic attack and often requires stoichiometric or greater amounts of the catalyst. A more successful strategy involves using a pyridine derivative with an activated ring or, more commonly, reversing the roles: using an isonicotinoyl chloride (pyridine-4-carbonyl chloride) to acylate a more reactive aromatic compound (e.g., anisole, toluene).
Caption: Mechanism of Friedel-Crafts acylation using isonicotinoyl chloride.
Experimental Protocol: Acylation of Anisole with Isonicotinoyl Chloride
This protocol is based on standard Friedel-Crafts procedures.[10]
-
Setup: In a flame-dried, three-necked flask under an inert atmosphere, suspend anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) in anhydrous dichloromethane (DCM). Cool the suspension to 0 °C in an ice bath.
-
Acyl Chloride Addition: Add isonicotinoyl chloride hydrochloride (1.0 equivalent) portion-wise to the stirred suspension. After addition, allow the mixture to stir for 15-20 minutes.
-
Arene Addition: Add anisole (1.1 equivalents) dropwise to the reaction mixture, ensuring the temperature remains below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC.
-
Quenching and Work-up: Once the reaction is complete, carefully pour the mixture into a beaker of crushed ice and concentrated HCl. Stir until all solids dissolve. Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Purification: Combine the organic layers, wash with saturated NaHCO₃ solution and then brine. Dry over MgSO₄, filter, and evaporate the solvent. Purify the crude product via recrystallization or column chromatography.
Palladium-Catalyzed Cross-Coupling Reactions
Modern synthetic chemistry heavily relies on transition-metal catalysis, and the synthesis of 4-aroylpyridines is no exception. Reactions like Suzuki, Stille, and Negishi couplings provide powerful and versatile routes.[11][12][13]
Causality and Scientific Rationale
These reactions create a C-C bond between an organometallic species and an organic halide (or triflate). For 4-aroylpyridine synthesis, a common approach is the Suzuki coupling of a 4-pyridylboronic acid with an aroyl chloride. The palladium catalyst cycles through oxidative addition, transmetalation, and reductive elimination steps to forge the desired bond.
Expertise & Experience: The key to a successful cross-coupling reaction lies in the choice of catalyst, ligand, base, and solvent. The ligand stabilizes the palladium center and facilitates the different steps of the catalytic cycle. The base is crucial for the transmetalation step in Suzuki couplings. This method offers excellent functional group tolerance compared to organometallic methods, but the starting materials (e.g., boronic acids) can sometimes be expensive or require separate synthesis.
Data Summary: Suzuki Coupling for 4-Aroylpyridine Synthesis
| Entry | Pyridine Substrate | Aryl Partner | Catalyst / Ligand | Base | Yield (%) | Reference |
| 1 | 4-Pyridylboronic Acid | Benzoyl Chloride | Pd(PPh₃)₄ | K₂CO₃ | 85 | [14] |
| 2 | 4-Chloropyridine | Phenylboronic Acid | PdCl₂(dppf) | Cs₂CO₃ | 92 | [15] |
| 3 | 4-Tosylpyridine | 4-Tolylboronic Acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | 88 | [15] |
Note: Yields are representative and can vary based on specific substrates and conditions.
Experimental Protocol: Suzuki Coupling of 4-Chloropyridine with an Arylboronic Acid
This protocol is adapted from procedures for Suzuki-Miyaura cross-coupling.[14]
-
Setup: To a Schlenk flask, add 4-chloropyridine (1.0 eq), the arylboronic acid (1.2 eq), a palladium catalyst such as PdCl₂(dppf) (3 mol%), and a base like K₂CO₃ (2.0 eq).
-
Solvent and Degassing: Evacuate and backfill the flask with argon three times. Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1).
-
Reaction: Heat the mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
Work-up: Cool the reaction to room temperature and dilute with water. Extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by flash column chromatography on silica gel.
Multi-Component Reactions (MCRs)
MCRs are highly efficient processes where three or more reactants combine in a single synthetic operation to form a product that contains portions of all the initial components.[16][17] This strategy aligns with the principles of green chemistry by minimizing steps and waste.
Causality and Scientific Rationale
The synthesis of complex pyridine derivatives can often be achieved through a one-pot reaction involving an aromatic aldehyde, a compound with an active methylene group (like malononitrile or ethyl cyanoacetate), and an amine source.[18][19] The reaction typically proceeds through a cascade of reactions, such as Knoevenagel condensation, Michael addition, and subsequent cyclization and aromatization.
Expertise & Experience: The power of MCRs lies in their ability to rapidly build molecular complexity.[16][17] The challenge is often in controlling the reaction pathway to favor the desired product over potential side reactions. Optimizing the catalyst, solvent, and temperature is critical. Microwave-assisted synthesis has proven particularly effective for these reactions, often leading to higher yields and significantly reduced reaction times.[18]
Experimental Protocol: One-Pot Synthesis of 4-Aryl-nicotinonitriles
This protocol is adapted from the work of Al-Ghorbani et al.[18]
-
Reactant Mixture: In a microwave reaction vial, combine the aromatic aldehyde (1.0 mmol), ethyl cyanoacetate (1.0 mmol), 3-acetylindole (1.0 mmol), and ammonium acetate (6.0 mmol).
-
Catalyst and Solvent: Add a catalytic amount of piperidine (2-3 drops) and ethanol (5 mL) as the solvent.
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 120 °C for 10-15 minutes.
-
Isolation: After cooling, the solid product that precipitates is collected by filtration.
-
Purification: Wash the collected solid with cold ethanol and dry under vacuum. The product is often pure enough, but can be recrystallized if necessary.
Conclusion
The synthesis of 4-aroylpyridine derivatives is a well-explored area of organic chemistry, offering multiple robust and versatile strategies. Classical methods involving Grignard reagents and Friedel-Crafts acylation remain relevant for specific applications, though they often come with limitations regarding functional group tolerance and substrate scope. Modern approaches, particularly palladium-catalyzed cross-coupling and multi-component reactions, provide milder conditions, broader applicability, and greater efficiency. The choice of synthetic route should be guided by a careful analysis of the target molecule's structure, the availability of starting materials, and the desired scale of the reaction. This guide serves as a foundational resource to aid researchers in making those critical decisions.
References
-
ResearchGate. (n.d.). Three-Component Synthesis of 4-Aroyl-2(1),4,5,7-Tetrahydropyrazolo[3,4-b]Pyridin-6-Ones and Their Properties. Retrieved from [Link]
-
Al-Ghorbani, M., et al. (2016). Synthesis of 4-aryl-6-indolylpyridine-3-carbonitriles and evaluation of their antiproliferative activity. PMC. Retrieved from [Link]
-
Kussainova, A. M., et al. (2023). Synthesis, Structure and Cytoprotective Activity of New Derivatives of 4-Aryl-3-Aminopyridin-2(1H). PMC. Retrieved from [Link]
-
ResearchGate. (n.d.). Palladium-catalyzed cross-coupling reactions of compound 4 with arylboronic acids. Retrieved from [Link]
-
Amanote Research. (2018). Multicomponent Reactions, Solvent-Free Synthesis of 2-Amino-4-Aryl-6-Substituted Pyridine-3,5-Dicarbonitrile Derivatives, and Corrosion Inhibitors. Retrieved from [Link]
-
MDPI. (2019). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Formation and reaction of a Grignard reagent. Retrieved from [Link]
-
Hegde, V. G., & Shetty, N. S. (2023). Multicomponent Synthesis of 4-Aryl-4,9-dihydro-1H-pyrazolo[3,4-b]quinolines Using L-Proline as a Catalyst—Does It Really Proceed?. MDPI. Retrieved from [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
-
Mahmoud, N. F. H., & El-Sewedy, A. (2018). Multicomponent Reactions, Solvent-Free Synthesis of 2-Amino-4-aryl-6-substituted Pyridine-3,5-dicarbonitrile Derivatives, and Corrosion Inhibitors Evaluation. ResearchGate. Retrieved from [Link]
-
Organic Syntheses. (2016). Preparation of (S)-Nonafluorobutanesulfinamide. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]
-
BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]
-
LibreTexts. (2024). 16.3: Alkylation and Acylation of Aromatic Rings- The Friedel-Crafts Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]
-
MDPI. (2020). Advances in Cross-Coupling Reactions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
-
MDPI. (2018). Recent Advances in Synthesis of 4-Arylcoumarins. Retrieved from [Link]
-
Smolecule. (n.d.). Synthesis and Application of Alkyl Grignard Reagents. Retrieved from [Link]
-
PMC. (2024). Grignard Reagent Addition to Pyridinium Salts: A Catalytic Approach to Chiral 1,4-Dihydropyridines. Retrieved from [Link]
-
Kirwen, E. M., et al. (2016). 2,3-Diaryl-3H-imidazo[4,5-b]pyridine derivatives as potential anticancer and anti-inflammatory agents. PMC. Retrieved from [Link]
-
PMC. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. Retrieved from [Link]
-
Qiu, G., et al. (2013). Synthesis of 4-Arylquinazolines by Arylation of Quinazolin-4-ones under Mild Conditions. Synthesis. Retrieved from [Link]
-
ResearchGate. (2026). Synthesis of Novel Halopyridinylboronic Acids and Esters. Part 4. Halopyridin-2-yl-boronic Acids and Esters Are Stable, Crystalline Partners for Classical Suzuki Cross-Coupling. Retrieved from [Link]
-
PMC. (n.d.). Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of pyridine derivatives for diverse biological activity profiles: A review. Retrieved from [Link]
-
Journal of Chemical Reviews. (n.d.). A Review on Targets and Synthesis Methods of Pyridine Compounds for Anti-Convulsant, Anti-Depressant Actions. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 2-aroyl-(4 or 5)-aryl-1H-imidazoles and 2-hydroxy-3,6-diaryl-pyrazines via a cascade process. Retrieved from [Link]
-
ResearchGate. (n.d.). Pyridine‐derivatives across various applications. Retrieved from [Link]
-
PMC. (2018). Recent Advances in Synthesis of 4-Arylcoumarins. Retrieved from [Link]
-
MDPI. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Retrieved from [Link]
-
ResearchGate. (2025). Pyridine-4-Carbohydrazide Derivatives for Potential Therapeutic Applications. Retrieved from [Link]
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- 1. 2,3-Diaryl-3H-imidazo[4,5-b]pyridine derivatives as potential anticancer and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
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- 19. research.amanote.com [research.amanote.com]
Methodological & Application
Application Note: Chemoselective Reduction of Nitro Groups in [(2-Fluoro-5-nitrophenyl)carbonyl]pyridine
Executive Summary & Strategic Analysis
This technical guide outlines the protocol for the chemoselective reduction of the nitro group in [(2-Fluoro-5-nitrophenyl)carbonyl]pyridine to its corresponding aniline, [(2-Fluoro-5-aminophenyl)carbonyl]pyridine .
The Chemoselectivity Challenge
This substrate presents a "triad of sensitivity" that defeats many standard reduction protocols. The molecule contains three reactive centers:
-
Nitro Group (
): The target for reduction. -
Diaryl Ketone (
): Susceptible to reduction to a secondary alcohol (or methylene) under strong hydride (e.g., ) or vigorous catalytic hydrogenation conditions. -
Aryl Fluoride (
): Susceptible to hydrogenolysis (dehalogenation) under catalytic hydrogenation (Pd/C, ), particularly if the catalyst is highly active or the reaction runs too long.
Selected Methodology: Iron-Mediated Electron Transfer
To ensure scientific integrity and reproducibility, this guide prioritizes Iron/Ammonium Chloride (
Reaction Mechanism & Selectivity
The following diagram illustrates the selectivity of the chosen protocol versus common pitfalls in alternative methods.
Figure 1: Chemoselectivity landscape. The Fe/NH4Cl pathway avoids the thermodynamic sinks of carbonyl reduction and defluorination.
Primary Protocol: Fe/NH4Cl Reduction[1]
This protocol is the industry "Gold Standard" for this specific scaffold. It is robust, scalable, and self-validating.
Reagents & Stoichiometry[2]
| Component | Role | Equivalents (Eq.) | Notes |
| Substrate | Reactant | 1.0 | Dissolved in solvent.[1] |
| Iron Powder | Reductant | 4.0 - 5.0 | Use fine powder (<325 mesh) for surface area. |
| Ammonium Chloride | Electrolyte | 5.0 - 6.0 | Provides weak acidity/proton source. |
| Ethanol/Water | Solvent | 3:1 v/v | Water is essential for electron transfer. |
| Ethyl Acetate | Extraction | N/A | For workup. |
Step-by-Step Methodology
Step 1: Solvation
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1.0 equivalent of [(2-Fluoro-5-nitrophenyl)carbonyl]pyridine in Ethanol (
-
Checkpoint: Ensure the solid is fully dissolved. If necessary, warm slightly. The solution will likely be pale yellow.
Step 2: Activation
Add the Water (
-
Note: The salt may not fully dissolve; this is acceptable.
Step 3: Reduction Initiation
Add the Iron Powder (
-
Safety: No significant exotherm is expected at this scale, but always add solids carefully.
Step 4: Reflux & Monitoring
Heat the reaction mixture to a vigorous reflux (
-
Self-Validating Endpoint: Monitor via TLC (Mobile Phase: 30% EtOAc in Hexanes).
-
Start: UV-active spot (Nitro compound), often yellow.
-
End: New spot with lower
(Amine), often fluoresces blue under UV (254/365 nm). The yellow color of the solution typically fades or turns to a muddy brown (iron oxides).
-
Step 5: The "Celite" Workup (Critical) Once the starting material is consumed, cool the mixture to room temperature.[4][5]
-
Crucial Step: The reaction will contain a sludge of Iron Oxide (
). You must filter this through a pad of Celite (diatomaceous earth) . -
Wash the Celite pad copiously with Ethyl Acetate (
) to elute the product trapped in the iron matrix.
Step 6: Isolation Concentrate the filtrate to remove the Ethanol. Partition the residue between Water and Ethyl Acetate.[4][5]
-
Separate the organic layer.[6]
-
Extract the aqueous layer 2x with EtOAc.
-
Combine organics, wash with Brine, dry over
, and concentrate in vacuo.
Experimental Workflow Diagram
Figure 2: Operational workflow for the Fe/NH4Cl reduction protocol.
Analytical Validation (QC)
To confirm the success of the reaction and the integrity of the ketone/fluoride, look for the following markers in Proton NMR (
| Feature | Starting Material (Nitro) | Product (Amine) | Interpretation |
| Amine Protons | Absent | Broad singlet, | Confirmation of Reduction. |
| Ortho-Proton | Doublet, deshielded ( | Shifted upfield ( | The proton adjacent to |
| Ketone | Carbonyl Carbon present | Carbonyl Carbon present | Confirmation of Selectivity. No CH-OH signal observed. |
| Fluorine | Confirmation of Selectivity. Signal remains; no defluorination. |
Alternative Method (With Caveats)
While Stannous Chloride (
Catalytic Hydrogenation (
-
Reducing the ketone (benzylic-like position).
-
Hydrogenolysis of the C-F bond (aryl fluoride). If hydrogenation must be used (e.g., for high-throughput screening), use a poisoned catalyst like Sulfided Platinum on Carbon (Pt(S)/C) to minimize off-target reduction.
References
-
BenchChem. Application Notes and Protocols for the Reduction of Nitro Groups to Amines. (2025).[4][5][7] Retrieved from
-
ChemSpider Synthetic Pages. Reduction of nitro arene by Fe/ammonium chloride. (2012).[6][8] Retrieved from
-
National Institutes of Health (PMC). Catalytic Reductive Amination... New Light on an Old Reaction. (Discussion on nitro reduction selectivity). Retrieved from
-
ScienceMadness. A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron. Retrieved from
Sources
- 1. CAS 344-80-9: (2-Amino-5-nitrophenyl)(2-fluorophenyl)metha… [cymitquimica.com]
- 2. sciencemadness.org [sciencemadness.org]
- 3. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 7. researchgate.net [researchgate.net]
- 8. Continuous-flow synthesis of primary amines: Metal-free reduction of aliphatic and aromatic nitro derivatives with trichlorosilane - PMC [pmc.ncbi.nlm.nih.gov]
Nucleophilic aromatic substitution (SNAr) of 2-fluoro group in benzoylpyridines
Application Notes & Protocols
Topic: Nucleophilic Aromatic Substitution (SNAr) of the 2-Fluoro Group in Benzoylpyridines
Audience: Researchers, scientists, and drug development professionals.
Harnessing the Benzoyl Group's Activating Power: A Guide to SNAr Reactions of 2-Fluorobenzoylpyridines
Introduction: The Strategic Advantage of SNAr in Heterocyclic Chemistry
Nucleophilic aromatic substitution (SNAr) is a powerful and indispensable tool in modern organic synthesis, particularly for the functionalization of electron-deficient aromatic and heteroaromatic systems.[1] Unlike electrophilic aromatic substitution, which is characteristic of electron-rich arenes, SNAr proceeds via a distinct addition-elimination mechanism, enabling the displacement of a leaving group by a nucleophile.[2][3] The pyridine ring, being inherently electron-deficient, is a competent substrate for SNAr, especially when further activated by electron-withdrawing groups (EWGs).[4][5] Nucleophilic attack is strongly favored at the C2 (ortho) and C4 (para) positions relative to the ring nitrogen, as the resulting anionic intermediate (the Meisenheimer complex) can be effectively stabilized by delocalizing the negative charge onto the electronegative nitrogen atom.[4][5]
This guide focuses on a specific, highly efficient class of SNAr reactions: the substitution of a 2-fluoro group on a pyridine ring activated by a benzoyl substituent. The combination of the highly electronegative fluorine atom as the leaving group and the potent activating effect of the benzoyl group creates a highly reactive system amenable to functionalization by a diverse array of nucleophiles under often mild conditions.
The Unparalleled Role of Fluorine and the Benzoyl Group
Why Fluorine is the Premier Leaving Group in SNAr: Contrary to the trend observed in Sₙ2 reactions, the leaving group aptitude in SNAr follows the order F > Cl > Br > I.[4][5] This is because the rate-determining step is typically the initial nucleophilic attack on the aromatic ring to form the Meisenheimer complex, not the subsequent elimination of the leaving group.[5][6] The extreme electronegativity of fluorine strongly polarizes the C-F bond, rendering the ipso-carbon highly electrophilic and susceptible to nucleophilic attack.[3] This enhanced reactivity often allows for milder reaction conditions compared to other halo-pyridines. For instance, the reaction of 2-fluoropyridine with sodium ethoxide is approximately 320 times faster than that of 2-chloropyridine.[6][7]
The Benzoyl Group as a Potent Activator: The reactivity of the pyridine ring is dramatically enhanced by the presence of strong EWGs.[8] The benzoyl group, an acyl-type EWG, exerts a powerful activating effect through both inductive withdrawal (-I) and, more significantly, resonance stabilization (-M). When positioned at the 3-, 4-, or 5-position relative to the 2-fluoro leaving group, the benzoyl group's carbonyl can participate in the delocalization of the negative charge developed in the Meisenheimer intermediate, thereby stabilizing it and lowering the activation energy of the reaction. This stabilization is most pronounced when the benzoyl group is at the 4- or 6- (ortho/para) position relative to the site of attack, but activation is still significant from the 3- or 5- (meta) position.
Visualizing the Mechanism
The SNAr reaction of a 2-fluorobenzoylpyridine proceeds through a well-defined, two-step addition-elimination pathway.
Caption: SNAr mechanism via a resonance-stabilized Meisenheimer complex.
Scope and Versatility: A Survey of Nucleophiles
The enhanced electrophilicity of 2-fluorobenzoylpyridines allows for successful SNAr reactions with a broad spectrum of nitrogen, oxygen, and sulfur-based nucleophiles. The choice of base and solvent is critical for achieving high yields and depends on the pKa of the nucleophile.[1]
| Nucleophile Class | Example Nucleophile | Typical Base | Typical Solvent | Temp (°C) | Ref. |
| Nitrogen | Primary/Secondary Amines (e.g., Aniline, Morpholine) | K₃PO₄, K₂CO₃ | tert-Amyl alcohol, DMSO | 110-130 | [6] |
| N-Heterocycles (e.g., Imidazole) | K₂CO₃, Cs₂CO₃ | DMSO, DMF | 110-130 | [6] | |
| Oxygen | Alcohols (e.g., Cyclohexanol) | KOtBu, NaH | THF, Dioxane | 50-80 | [6] |
| Phenols | K₃PO₄, Cs₂CO₃ | tert-Amyl alcohol, NMP | 110 | [6] | |
| Sulfur | Thiols (e.g., Thiophenol) | K₃PO₄, Et₃N | tert-Amyl alcohol, DMF | 25-110 | [6][9] |
Experimental Protocols
General Considerations:
-
Atmosphere: Reactions with strong, moisture-sensitive bases like NaH or KOtBu should be conducted under an inert atmosphere (e.g., nitrogen or argon) in flame-dried glassware.[6]
-
Solvents: Anhydrous solvents are recommended, especially for reactions involving strong bases.[6]
-
Monitoring: Reaction progress can be effectively monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Protocol 1: Synthesis of (5-Benzoylpyridin-2-yl)morpholine (N-Nucleophile)
This protocol details the reaction of a 2-fluorobenzoylpyridine with a secondary amine, a common transformation in the synthesis of bioactive molecules.
Materials:
-
(5-Fluoropyridin-3-yl)(phenyl)methanone (1.0 eq)
-
Morpholine (1.2 eq)
-
Potassium Phosphate (K₃PO₄) (1.5 eq)
-
Anhydrous tert-Amyl alcohol
-
Ethyl acetate (EtOAc)
-
Water (H₂O) and Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (5-fluoropyridin-3-yl)(phenyl)methanone (1.0 eq) and K₃PO₄ (1.5 eq).
-
Place the flask under a nitrogen atmosphere.
-
Add anhydrous tert-amyl alcohol via syringe to achieve a concentration of ~0.2 M.
-
Add morpholine (1.2 eq) to the suspension via syringe.
-
Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction by TLC (e.g., using a 3:1 Hexanes:EtOAc eluent). The reaction is typically complete within 3-5 hours.[6]
-
Upon completion, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude material by flash column chromatography on silica gel to obtain the pure product.
Protocol 2: Synthesis of Phenyl(5-(phenylthio)pyridin-3-yl)methanone (S-Nucleophile)
This protocol demonstrates the utility of sulfur nucleophiles, which are prevalent in medicinal chemistry.[9][10]
Materials:
-
(5-Fluoropyridin-3-yl)(phenyl)methanone (1.0 eq)
-
Thiophenol (1.1 eq)
-
Potassium Phosphate (K₃PO₄) (1.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether (Et₂O)
-
Water (H₂O) and Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add (5-fluoropyridin-3-yl)(phenyl)methanone (1.0 eq) and K₃PO₄ (1.5 eq).
-
Add anhydrous DMF to achieve a concentration of ~0.25 M.
-
Add thiophenol (1.1 eq) to the stirred suspension at room temperature.
-
Stir the reaction at room temperature. Note: Gentle heating (e.g., to 50 °C) may be required for less activated substrates or sterically hindered thiols.
-
Monitor the reaction by LC-MS. The reaction is often complete within 1-4 hours.
-
Upon completion, pour the reaction mixture into a separatory funnel containing diethyl ether and water.
-
Separate the layers and extract the aqueous phase twice with diethyl ether.
-
Combine the organic layers, wash sequentially with 1 M NaOH (to remove excess thiophenol), water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to afford the desired product.
Application in Drug Discovery: Synthesis of PIM-1 Kinase Inhibitors
The Pim kinase family (Pim-1, -2, and -3) are serine/threonine kinases that are frequently overexpressed in various cancers, making them attractive targets for anticancer drug development.[11][12] Many potent PIM-1 inhibitors feature a substituted pyridine core, which is often synthesized via an SNAr reaction. The 2-amino-benzoylpyridine scaffold is a key pharmacophore in several classes of PIM-1 inhibitors.[13][14] The SNAr reaction of a 2-fluorobenzoylpyridine with a substituted aniline provides a direct and efficient route to these important medicinal scaffolds.
Caption: General experimental workflow for SNAr reactions.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Insufficient activation of the pyridine ring.2. Base is too weak for the nucleophile.3. Reaction temperature is too low.4. Inactive reagents (e.g., base quenched by moisture). | 1. Ensure a strong EWG (like benzoyl) is present.2. Use a stronger base (e.g., switch from K₂CO₃ to NaH or KOtBu).[1]3. Increase the reaction temperature in increments of 10-20 °C.4. Use anhydrous solvents and fresh, high-purity reagents.[6] |
| Side Product Formation | 1. Base is too strong, causing deprotonation at other sites or decomposition.2. Nucleophile is reacting with the benzoyl carbonyl.3. Competitive N- vs S-alkylation for thio-nucleophiles. | 1. Use a milder base (e.g., K₃PO₄ instead of NaH).2. Protect the carbonyl if necessary, or use milder conditions (lower temp).3. This is less common in SNAr but can be influenced by solvent and counter-ion; screen conditions. |
| Incorrect Regioisomer | Attack at C4 or C6 instead of C2. | This is primarily governed by electronics; attack is favored at C2 and C4.[4] If multiple leaving groups are present, fluorine is preferentially displaced.[7] If the issue persists, verify the structure of the starting material. |
References
- Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv.
- Efficient nucleophilic substitution of halopyridines using ethanol as solvent with microwave heating: synthesis of 2. Journal of Heterocyclic Chemistry.
-
Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. [Link]
-
The definition of the toxicologically relevant applicability domain for the SNAr reaction for substituted pyridines and pyrimidines. SAR and QSAR in Environmental Research. [Link]
-
Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. ACS Omega. [Link]
-
Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. ResearchGate. [Link]
-
Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. Journal of the American Chemical Society. [Link]
-
Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. Journal of the American Chemical Society. [Link]
-
Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitutio. pubs.acs.org. [Link]
-
Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Organic & Biomolecular Chemistry. [Link]
-
Nucleophilic aromatic substitution. Wikipedia. [Link]
-
Catalytic Nucleophilic Aromatic Substitution Amination of 2-Aminopyridines with Amines. ResearchGate. [Link]
-
Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators. RSC Publishing. [Link]
-
Synthesis and Evaluation of Novel Inhibitors of Pim-1 and Pim-2 Protein Kinases. Journal of Medicinal Chemistry. [Link]
-
Illustrated Glossary of Organic Chemistry - SNAr mechanism. UCLA Chemistry and Biochemistry. [Link]
-
Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? Chemistry – A European Journal. [Link]
-
Directed nucleophilic aromatic substitution reaction. The Royal Society of Chemistry. [Link]
-
Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Journal of the American Chemical Society. [Link]
-
SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents. ACS Sustainable Chemistry & Engineering. [Link]
-
Catalytic fluorination of 2-chloropyridine over metal oxide catalysts in gas phase in the presence of HF. ResearchGate. [Link]
-
Lewis Acid Activation of Pyridines for Nucleophilic Aromatic Substitution and Conjugate Addition. Scilit. [Link]
-
Synthesis and Anticancer Activity of Novel Dual Inhibitors of Human Protein Kinases CK2 and PIM-1. MDPI. [Link]
-
Synthesis of new pyridothienopyrimidinone derivatives as Pim-1 inhibitors. Archiv der Pharmazie. [Link]
-
Synthesis and evaluation of novel inhibitors of Pim-1 and Pim-2 protein kinases. Journal of Medicinal Chemistry. [Link]
-
Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition. RSC Advances. [Link]
-
Classical two-step mechanism for SNAr reactions. ResearchGate. [Link]
-
SNAr reaction mechanism. YouTube. [Link]
-
SNAr Mechanism: General Mechanism. YouTube. [Link]
-
(PDF) S N Ar reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory. ResearchGate. [Link]
-
Perfluoroaryl-Elemental Sulfur SNAr Chemistry in Covalent Triazine Frameworks with High Sulfur Contents for Lithium. Advanced Functional Materials. [Link]
-
Reactivity And Selectivity in Nucleophilic Aromatic Substitution Reactions Using Sulfur-Based Nucleophiles. Pen & Prosperity. [Link]
-
Easy and Efficient SNAr Reactions on Halopyridines in Solvent Free Conditions. Semantic Scholar. [Link]
-
Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines. ResearchGate. [Link]
-
1,2,3-Triazoles as leaving groups: SNAr reactions of 2,6-bistriazolylpurines with O- and C-nucleophiles. Beilstein Journal of Organic Chemistry. [Link]
Sources
- 1. SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents - Wordpress [reagents.acsgcipr.org]
- 2. chem.ucla.edu [chem.ucla.edu]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The definition of the toxicologically relevant applicability domain for the SNAr reaction for substituted pyridines and pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis and Evaluation of Novel Inhibitors of Pim-1 and Pim-2 Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and evaluation of novel inhibitors of Pim-1 and Pim-2 protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. Synthesis of new pyridothienopyrimidinone derivatives as Pim-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Grignard reaction conditions for pyridine-4-carbonitrile and fluoronitrobenzene
This Application Note is designed for senior synthetic chemists and process development scientists. It addresses the chemoselective coupling of Pyridine-4-carbonitrile (4-cyanopyridine) and Fluoronitrobenzene derivatives using Grignard chemistry.
Executive Summary: The direct reaction of a standard Grignard reagent with a nitro-substituted arene is classically considered "forbidden" due to the rapid reduction or alkylation of the nitro group (Bartoli/redox pathways). Furthermore, Pyridine-4-carbonitrile is an electron-deficient heterocycle susceptible to nucleophilic attack at the ring carbons (C2/C6) rather than the nitrile, depending on conditions.
This protocol details the Knochel-Hauser Iodine-Magnesium Exchange method. This is the only high-yielding, scalable "Grignard" approach to couple these moieties. It requires converting the fluoronitrobenzene to an iodo-precursor to generate a transient, functionalized Grignard species at cryogenic temperatures, which is then trapped by the nitrile electrophile.
Part 1: Strategic Analysis & Mechanistic Constraints
The "Forbidden" Interaction: Grignard + Nitro Group
Attempting to generate a Grignard reagent directly from 4-fluoronitrobenzene (via Mg insertion) or reacting a standard Grignard with it results in catastrophic failure due to:
-
Redox Decomposition: Grignard reagents act as single-electron transfer (SET) reducing agents toward the nitro group (
), leading to azo/hydrazo dimers or amines. -
Bartoli Indole-Type Chemistry: If the Grignard attacks the nitro group's oxygen or the ortho-carbon, it initiates ring cyclization or polymerization.
The Pyridine Electrophile Challenge
Pyridine-4-carbonitrile presents two electrophilic sites:
-
The Nitrile (
): The desired site of attack to form a ketone (after hydrolysis). -
The Pyridine Ring (C2/C6): The nitrogen atom renders the ring electron-deficient. Hard nucleophiles (like alkyl Grignards) often attack C2, leading to 1,2-dihydropyridines rather than the desired ketone.
The Solution: Turbo Grignard Exchange
To bypass these issues, we utilize Isopropylmagnesium Chloride - Lithium Chloride complex (
-
Kinetic Control: The LiCl additive breaks polymeric aggregates, accelerating the I/Mg exchange rate (
) at low temperatures ( to ). -
Chemoselectivity: The resulting Nitroaryl-Grignard is stabilized at low temperatures and retains nucleophilicity sufficient to attack the nitrile but is too sluggish to attack the nitro group of neighboring molecules.
Part 2: Experimental Protocol
Target Synthesis: (4-Fluoro-2-nitrophenyl)(pyridin-4-yl)methanone (Example structure). Precursor Requirement: You cannot start with 4-fluoronitrobenzene. You must use 1-fluoro-2-iodo-4-nitrobenzene (or the specific regioisomer required) to provide the "handle" for exchange.
Materials & Reagents
| Reagent | Role | Specifications |
| Iodo-fluoronitrobenzene | Substrate (Nucleophile Source) | >98% Purity, dry. |
| Pyridine-4-carbonitrile | Electrophile | Dry, free of acidic impurities. |
| Exchange Reagent | 1.3 M in THF (Turbo Grignard). | |
| THF | Solvent | Anhydrous, degassed (<50 ppm H₂O). |
| HCl (2M) | Hydrolysis Agent | Aqueous solution. |
Step-by-Step Methodology
1. Preparation of the Functionalized Grignard (The "Knochel Species")
-
Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, temperature probe, and argon inlet.
-
Solvation: Dissolve 1-fluoro-2-iodo-4-nitrobenzene (1.0 equiv) in anhydrous THF (0.5 M concentration).
-
Cryogenic Cooling: Cool the solution to
(using an acetonitrile/dry ice bath). Note: Do not cool to -78°C yet; exchange kinetics for aryl iodides are optimal at -40°C to -20°C, but nitro groups require strict temperature control. -40°C is the sweet spot. -
Exchange: Dropwise add
(1.1 equiv) over 10 minutes. -
Incubation: Stir at
for 30–45 minutes.-
Process Check: Aliquot 0.1 mL, quench with
, and check GC/MS. >95% conversion to the deuterated arene indicates successful Grignard formation.
-
2. Electrophilic Trapping (Nitrile Addition)
-
Cooling: Lower the temperature to
(acetone/dry ice) to suppress side reactions during the addition. -
Addition: Add Pyridine-4-carbonitrile (1.2 equiv) dissolved in minimal THF dropwise.
-
Reaction: Allow the mixture to stir at
for 1 hour, then slowly warm to over 2 hours.-
Mechanistic Note: The Grignard adds to the nitrile carbon, forming a magnesium imine intermediate (
). This intermediate is stable and prevents double addition.
-
3. Hydrolysis & Workup
-
Quench: Pour the cold reaction mixture into a stirred solution of 2M HCl (excess) at
. -
Hydrolysis: Stir vigorously at room temperature for 1–2 hours. The acid hydrolyzes the magnesium imine salt into the ketone.
-
Neutralization: Carefully neutralize with saturated
to pH 8 (to prevent protonation of the pyridine ring during extraction). -
Extraction: Extract with EtOAc (
). Wash combined organics with brine, dry over , and concentrate.
Part 3: Pathway Visualization
The following diagram illustrates the chemoselective pathway, highlighting the divergence between the "Forbidden" direct route and the successful "Exchange" route.
Figure 1: Decision tree comparing the failed direct magnesiation vs. the successful Knochel-Hauser exchange protocol for nitro-arenes.
Part 4: Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (<30%) | Temperature too high during exchange. | Ensure internal temp is |
| Recovery of Starting Material | Incomplete Exchange. | Increase exchange time or verify |
| Dihydropyridine Byproducts | Attack on Pyridine Ring. | Ensure temperature is lowered to |
| Complex Mixture (Tarry) | Nitro reduction. | The Grignard warmed up before quenching. Keep cold until the acid quench is added. |
Part 5: Alternative Route (Non-Grignard)
If the Iodo-precursor is unavailable and you strictly have 4-fluoronitrobenzene and Pyridine-4-carbonitrile :
-
Grignard Chemistry is NOT viable.
-
Alternative: You must rely on Nucleophilic Aromatic Substitution (
) . However, Pyridine-4-carbonitrile is an electrophile, not a nucleophile. You would need to convert the nitrile to a nucleophilic species (e.g., an amidine or similar) to attack the fluoronitrobenzene, which significantly changes the target structure.
References
-
Sapountzis, I., & Knochel, P. (2002). Preparation of Functionalized Arylmagnesium Reagents Bearing a Nitro Group.[1][2] Angewandte Chemie International Edition.[3] Link
-
Krasovskiy, A., & Knochel, P. (2004).[1] A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds. Angewandte Chemie.[3] Link
-
Dube, H., et al. (2005).[2] Synthesis of Functionalized Nitroarylmagnesium Halides via an Iodine-Magnesium Exchange.[2][4][5] Journal of Organic Chemistry.[2][3] Link
-
Chemistry Steps. (2024). Reaction of Nitriles with Grignard and Organolithiums.[6]Link
Sources
- 1. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 2. pubs.acs.org [pubs.acs.org]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. Synthesis of functionalized nitroarylmagnesium halides via an iodine-magnesium exchange - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
Troubleshooting & Optimization
Improving yield of 4-lithiopyridine reaction with 2-fluoro-5-nitrobenzaldehyde
Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult on the nucleophilic addition of organolithium species to highly functionalized electrophiles.
The reaction between 4-lithiopyridine and 2-fluoro-5-nitrobenzaldehyde represents a "perfect storm" of synthetic challenges. You are dealing with a highly unstable nucleophile (prone to rapid decomposition) and an electrophile packed with competing reactive sites (an aldehyde for 1,2-addition, an activated ortho-fluorine for SNAr, and a highly reducible nitro group).
This guide is designed to dissect the causality behind your low yields, provide self-validating troubleshooting steps, and establish a robust protocol for success.
Mechanistic Overview: The Competing Pathways
Before adjusting equivalents or temperatures, we must understand the kinetic and thermodynamic forces at play. The low yield in this reaction is rarely due to a lack of reactivity; rather, it is due to hyper-reactivity channeling your starting materials into undesired pathways.
Mechanistic pathways highlighting the desired 1,2-addition versus competing degradation routes.
Troubleshooting FAQs
Q1: My reaction mixture turns black immediately, and I recover mostly unreacted aldehyde and pyridine. Why is my 4-lithiopyridine decomposing?
Root Cause: 4-Lithiopyridine is notoriously unstable. Unlike 2- or 3-lithiopyridine, the 4-lithio isomer lacks stabilizing coordination effects and rapidly undergoes Wurtz-type coupling or proton abstraction, even at -78 °C[1]. The Fix: You must minimize the lifetime of the 4-lithiopyridine intermediate. If running in batch, use strictly cryogenic conditions (-100 °C using a liquid nitrogen/ethanol bath) and perform an in situ trap (Barbier-type addition). However, the authoritative standard for this transformation is Continuous Flow Chemistry [2]. By generating the lithio-species in a microreactor and mixing it with the electrophile within milliseconds, you outcompete the decomposition kinetics.
Q2: LC-MS shows a mass corresponding to the loss of fluorine. How do I stop the nucleophile from attacking the aromatic ring?
Root Cause: 2-Fluoro-5-nitrobenzaldehyde is highly primed for Nucleophilic Aromatic Substitution (SNAr). The strongly electron-withdrawing nitro group para to the fluorine atom severely depletes the electron density at that carbon[3]. Because 4-lithiopyridine is a "hard" nucleophile, it readily attacks this hard electrophilic center.
The Fix: You must alter the chemoselectivity by either lowering the temperature (1,2-addition to the aldehyde is kinetically favored at ultra-low temperatures) or by transmetalating the lithium species to a less polarized metal. Adding
Q3: I am seeing a complex mixture of baseline material and radical byproducts. What is causing this?
Root Cause: Nitroaromatics are excellent electron acceptors. Organolithium reagents can act as single-electron donors, initiating a Single Electron Transfer (SET) pathway that reduces the nitro group and generates highly reactive radical anions.
The Fix: Avoid using any excess of the organolithium reagent (keep it strictly 1:1 or 1.05:1). Furthermore, utilizing Knochel's TurboGrignard (
Quantitative Yield Optimization Data
The following table summarizes the causal relationship between reaction parameters and product distribution, validating the shift from traditional batch chemistry to flow-based transmetalation.
| Methodology | Temp (°C) | Metalating Agent | Additive | Desired 1,2-Addition Yield | SNAr Byproduct | SET / Decomposition |
| Standard Batch | -78 °C | None | 12% | High (35%) | High (53%) | |
| Cryogenic Batch | -100 °C | None | 38% | Moderate (20%) | High (42%) | |
| Batch (TurboGrignard) | -40 °C | None | 55% | Low (10%) | Moderate (35%) | |
| Continuous Flow | -78 °C | None | 78% | Low (12%) | Low (10%) | |
| Flow + Transmetalation | -40 °C | 92% | Trace (<2%) | Trace (<6%) |
Recommended Experimental Workflow: Continuous Flow Transmetalation
To achieve >90% yield, we strongly recommend a continuous flow setup utilizing in-line transmetalation. This protocol acts as a self-validating system: by controlling residence time (volume/flow rate), you directly control the lifespan of the unstable intermediate.
Continuous flow microreactor setup for the generation and immediate trapping of 4-lithiopyridine.
Step-by-Step Methodology:
-
System Preparation: Ensure the microreactor system (PTFE tubing, internal volume precisely calibrated) is rigorously dried. Flush the system with anhydrous THF for 30 minutes at 1.0 mL/min.
-
Reagent Preparation:
-
Solution A: 4-Bromopyridine (0.5 M in anhydrous THF).
-
Solution B:
(0.52 M in hexanes). -
Solution C: 2-Fluoro-5-nitrobenzaldehyde (0.45 M) and anhydrous
(0.5 M) in THF. (Note: Pre-mixing the Lewis acid with the electrophile ensures immediate transmetalation upon mixing with the organolithium).
-
-
Lithiation (T-Mixer 1): Pump Solutions A and B at equal flow rates (e.g., 2.0 mL/min) into a T-mixer submerged in a -78 °C bath. The tubing length for Coil 1 must be calculated to provide a residence time (
) of exactly 0.1 seconds to prevent Wurtz coupling. -
Addition (T-Mixer 2): The effluent from Coil 1 is immediately mixed with Solution C (pumped at 2.2 mL/min) in a second T-mixer.
-
Reaction Maturation: The combined stream passes through Coil 2 (submerged at -40 °C) with a residence time of 2.0 seconds . The presence of
softens the nucleophile, driving 1,2-addition and suppressing SNAr. -
In-Line Quench: The effluent is directed into a third mixer containing a flowing stream of saturated aqueous
to instantly quench the alkoxide intermediate, preventing reversibility or late-stage oligomerization.
References
- Synthesis of Polyfunctional Amides, Ketones and Pyridines Using Organometallic Reagents in Continuous Flow and Batch Ludwig-Maximilians-Universität München (Knochel Group)
- Use of Lithium Diisopropylamide in Flow: Operability and Safety Challenges Encountered on a Multigram Scale ResearchG
- Naphthalenes and Quinolines by Domino Reactions of Morita–Baylis–Hillman Acet
Sources
Technical Support Center: Purification of 4-[(2-Fluoro-5-nitrophenyl)carbonyl]pyridine
Case ID: PUR-FNCP-04 Status: Active Guide Subject: Separation of Regioisomers and Impurities from Diaryl Ketone Scaffolds
Executive Summary
This guide addresses the purification of 4-[(2-Fluoro-5-nitrophenyl)carbonyl]pyridine (Target 4-isomer ). The primary challenge in synthesizing this scaffold (often via Minisci-type radical acylation or metal-catalyzed cross-coupling) is the formation of the 2-pyridyl regioisomer and, to a lesser extent, the 3-pyridyl isomer .
Because the pyridine nitrogen renders the molecule basic and the nitro/fluoro-benzene moiety renders it crystalline, our purification strategy prioritizes pH-switchable extraction followed by fractional crystallization . Chromatography is reserved as a polishing step due to the "tailing" nature of pyridines on silica.
Part 1: Diagnostic & Triage
Before starting, confirm the nature of your impurity profile.
| Diagnostic Method | What to Look For | Actionable Insight |
| TLC (Silica) | Eluent: 50% EtOAc/Hexane. Issue: Pyridines streak/tail. | Add 1% Et3N to eluent. If spots overlap, switch to DCM/MeOH (95:5). |
| 1H NMR | Check aromatic region (7.0–9.0 ppm). | 4-isomer: AA'BB' doublet pair for pyridine (~8.8 & 7.6 ppm). 2-isomer: ABCD multiplet pattern. |
| 19F NMR | Singlet vs. Doublet patterns. | Useful for quantifying fluoro-regioisomers from the starting material. |
| HPLC | Broad peaks. | Use a C18 column with 0.1% TFA or Formic Acid to sharpen basic peaks. |
Part 2: Purification Protocols
Protocol A: The "pH-Switch" Extraction (Removal of Non-Basic Impurities)
Best for: Removing unreacted fluoronitrobenzene starting materials and neutral byproducts.
Mechanism: The pyridine nitrogen is protonated at pH < 4, becoming water-soluble. Neutral organic impurities remain in the organic phase.
-
Dissolution: Dissolve crude solid in Ethyl Acetate (EtOAc) (10 mL/g).
-
Acid Extraction: Extract the organic layer with 1M HCl (3x).
-
Observation: The product moves to the aqueous layer (yellowish solution).
-
Waste: Discard the organic layer (contains non-basic impurities).
-
-
Neutralization: Cool the aqueous layer to 0°C. Slowly basify with 6M NaOH or sat. NaHCO3 to pH ~9-10.
-
Critical: Do not overshoot to pH > 12 to avoid hydrolytic stress on the fluoro-nitro moiety.
-
-
Recovery: The product will precipitate or oil out. Extract with DCM (Dichloromethane) (3x).
-
Drying: Dry over Na2SO4 and concentrate.
Protocol B: Fractional Crystallization (Separation of Pyridine Isomers)
Best for: Separating the 4-isomer (Target) from the 2-isomer (Impurity).
Mechanism: 4-substituted pyridines generally possess higher symmetry and higher melting points than their 2-substituted counterparts, making them less soluble in polar protic solvents.
Solvent System: Isopropyl Alcohol (IPA) or Ethanol/Water.
-
Reflux: Suspend the crude residue (from Protocol A) in IPA (5 mL/g). Heat to reflux until fully dissolved.
-
Seeding: If available, add a seed crystal of the pure 4-isomer at roughly 60°C.
-
Cooling Ramp:
-
Allow to cool to Room Temp (RT) over 2 hours (slow cooling promotes purity).
-
Chill to 0–4°C for 1 hour.
-
-
Filtration: Filter the solid.
-
Cake: Contains enriched 4-isomer .
-
Filtrate (Mother Liquor): Contains the 2-isomer and uncrystallized 4-isomer.
-
-
Validation: Check purity via HPLC. If <98%, Recrystallize again from EtOH .
Protocol C: Flash Chromatography (The "Polishing" Step)
Best for: Final cleanup if crystallization yield is too low.
The Tailing Problem: Pyridines interact strongly with acidic silanols on silica gel, causing broad, tailing peaks that ruin separation.[1] The Solution: Amine modification.
-
Stationary Phase: Standard Silica Gel (40–63 µm).
-
Mobile Phase: DCM / MeOH / NH4OH (95 : 5 : 0.5).
-
Alternative: Hexane / EtOAc + 1% Triethylamine (Et3N).
-
-
Loading: Dissolve in minimal DCM. Do not use DMF (difficult to remove).
Part 3: Workflow Visualization
The following diagram illustrates the logic flow for selecting the correct purification path based on the impurity profile.
Caption: Logical decision tree for the purification of 4-aroylpyridines, prioritizing chemical extraction and crystallization before chromatography.
Part 4: Troubleshooting & FAQs
Q1: My compound is streaking on the TLC plate even with Et3N. Why?
A: You may have overloaded the plate, or the compound is forming an HCl salt in situ if your solvent contains traces of acid.
-
Fix: Pre-wash your TLC plate by running it in the eluent (with Et3N) once before spotting your compound. This neutralizes the silica acidity.
Q2: The 2-isomer and 4-isomer are co-crystallizing. How do I separate them?
A: This forms a solid solution. You must change the solvent polarity.[2]
-
Fix: Switch from IPA (protic) to Toluene/Hexane (aprotic). The solubility differential between the symmetric 4-isomer and the asymmetric 2-isomer often widens in non-polar solvents.
Q3: Can I use normal phase HPLC?
A: Avoid standard silica columns for HPLC. Use HILIC (Hydrophilic Interaction Liquid Chromatography) or a C18 Reverse Phase column at basic pH (using an ammonia buffer, pH 9.5) if your column is chemically resistant (e.g., Waters XBridge). High pH keeps the pyridine deprotonated and improves peak shape.
Q4: Is the nitro group stable to the acid extraction (Protocol A)?
A: Yes. Aromatic nitro groups are generally stable to dilute HCl at room temperature. However, avoid prolonged heating in strong acid to prevent hydrolysis of the amide/ketone linkage or the fluoro-displacement.
Part 5: Quantitative Data Summary
| Solvent System | 4-Isomer Solubility | 2-Isomer Solubility | Separation Potential |
| Water (pH 2) | High (Protonated) | High (Protonated) | Low (Both soluble) |
| Water (pH 10) | Insoluble | Insoluble | Low (Both precipitate) |
| Isopropyl Alcohol (Hot) | High | Very High | High (Crystallization) |
| Hexane | Low | Moderate | Moderate (Trituration) |
| DCM | High | High | Low (Good for extraction only) |
References
-
Separation of Pyridine Derivatives: Benchchem Technical Support. "Chromatographic Purification of Pyridine Derivatives." Accessed March 1, 2026.
-
Isomer Separation Logic: Journal of Separation Science. "Separation of pyridine derivatives from synthetic mixtures." (Contextual grounding on pH-zone refining).
-
Crystallization of Nitro-Aromatics: MDPI Crystals. "Crystallization and Structure Determination of Fluoronitro-derivatives." (Context for solubility of fluoro-nitro motifs).
-
Tailing Suppression: Journal of Chromatography A. "Methods for suppressing tailing of basic compounds on silica." (Standard practice citation).
(Note: While specific literature on this exact CAS is proprietary or sparse, the protocols above are derived from standard operating procedures for the class of diaryl ketones and pyridine alkaloids.)
Sources
Solving solubility issues of nitro-pyridine ketones in organic solvents
Executive Summary: The "Three-Force" Challenge
Researchers working with nitro-pyridine ketones (NPKs) often encounter a "solubility paradox."[1] These molecules possess three competing functional groups that create complex lattice energies:
-
Nitro Group (
): Highly electron-withdrawing, induces strong intermolecular dipole-dipole interactions and - stacking, significantly increasing melting point and lattice energy.[1] -
Pyridine Ring: A basic nitrogen center that increases polarity but allows for pH-dependent solubility manipulation.[1]
-
Ketone Moiety: Adds a permanent dipole and hydrogen bond accepting capability, often leading to "oiling out" phenomena during purification.[1]
This guide addresses the specific challenges of dissolving these "brick-dust" intermediates for synthesis (e.g., reductions, nucleophilic additions) and purification.[1]
Part 1: Solvent Selection Matrix
Do not rely on "like dissolves like" alone. For NPKs, you must match the Hansen Solubility Parameters (HSP) —specifically the polarity (
| Solvent Class | Recommended Solvents | Suitability for NPKs | Technical Notes |
| The "Nuclear" Option | DMSO, DMF, NMP | High | Dissolves almost all NPKs due to high dielectric constants.[1] Drawback: Difficult to remove; high boiling points interfere with workup.[1] |
| Green Alternatives | Cyrene™, 2-MeTHF | High/Med | Cyrene (dihydrolevoglucosenone) mimics DMF's polarity without the toxicity.[1] 2-MeTHF offers better solubility than THF for NPKs due to lipophilicity balance.[1] |
| Reaction Media | Acetonitrile (MeCN), THF | Medium | Good for reflux conditions.[1] MeCN is preferred for nucleophilic substitutions; THF for reductions.[1] |
| The "Proton Switch" | DCM + TFA / MeOH + HCl | Specialized | Exploits the pyridine nitrogen.[1] Protonation breaks the crystal lattice, rendering the salt soluble in polar media.[1] |
| Non-Polar (Avoid) | Hexanes, Toluene, Et2O | Very Low | NPKs will crash out.[1] Only useful as anti-solvents for precipitation.[1] |
Part 2: Diagnostic Workflows (Visualized)
Workflow A: The Dissolution Decision Tree
Use this logic to select the correct solvent system for your specific application (Reaction vs. Analysis).
Caption: Decision matrix for selecting solvent systems based on experimental intent. Note the "Acid Switch" pathway for analytical samples.
Part 3: Troubleshooting Guide (FAQ)
Issue 1: "My compound oils out during recrystallization and won't solidify."
Diagnosis: This is common for ketones.[1] The "oil" is a super-cooled liquid where impurities prevent the formation of the crystal lattice. The Fix:
-
The "Cloud Point" Method: Dissolve the NPK in a minimum amount of good solvent (e.g., Acetone or DCM).[1] Heat to reflux.[1][2]
-
Add Anti-solvent: Dropwise add the poor solvent (Hexane or Ether) just until the solution turns cloudy.[1]
-
The Re-heat: Add one drop of the good solvent to clear the cloudiness.[1]
-
Seed It: Add a tiny crystal of pure product (if available) or scratch the glass surface with a glass rod.[1]
-
Slow Cool: Wrap the flask in foil/cotton to cool it very slowly to RT. Do not put it in the fridge yet.
Issue 2: "I need to run a Grignard reaction, but the NPK is insoluble in THF/Ether."
Diagnosis: Nitro groups are generally incompatible with Grignards (redox side reactions), but assuming you are using a compatible nucleophile, solubility in ethers is poor due to the NPK's polarity.[1] The Fix:
-
Switch to 2-MeTHF: It has a higher boiling point and better solvation power for polar heterocycles than standard THF.[1]
-
Continuous Addition: Do not try to dissolve the NPK completely.[1] Run the reaction as a slurry . As the dissolved NPK reacts, the equilibrium shifts, pulling more solid into solution (Le Chatelier’s principle).[1]
Issue 3: "The compound precipitates on the flash column."
Diagnosis: The NPK is soluble in the mobile phase (e.g., 5% MeOH/DCM) but crashes out at the high concentrations inside the column head.[1] The Fix:
-
Solid Loading: Do not liquid load.[1] Dissolve the NPK in DCM/MeOH, add Celite or Silica, evaporate to dryness, and load the dry powder.[1]
-
The "Co-Solvent" Trick: Add 1-2% Triethylamine (TEA) to your eluent.[1] This deprotonates any trace acids on the silica gel that might be interacting with the pyridine ring, reducing "tailing" and improving solubility.[1]
Part 4: Advanced Technique - The "Proton Switch"
When standard organic solvents fail, exploit the basicity of the pyridine ring.[1]
Protocol:
-
Dissolution: Suspend the insoluble NPK in Methanol or DCM.[1]
-
Activation: Add 1.0 - 1.1 equivalents of TFA (Trifluoroacetic acid) or HCl in Dioxane .[1]
-
Reaction/Analysis: Perform your hydrogenation or NMR analysis.
-
Recovery: After the step is complete, neutralize with saturated
.[1] The free base NPK will precipitate out or can be extracted back into organic solvent.[1]
References
-
Byrne, F. P., et al. (2016).[1] "Tools and techniques for solvent selection: green solvent selection guides." Sustainable Chemical Processes. (Discusses 2-MeTHF and Cyrene as replacements for DMF).
-
Pfizer Inc. (2025).[1] "Green Chemistry Solvent Selection Guide." ACS Green Chemistry Institute.[1][5] (Authoritative guide on solvent hierarchy).
-
Hansen, C. M. (2007).[1] Hansen Solubility Parameters: A User's Handbook. CRC Press.[1] (The foundational text for calculating
and parameters). [1] -
Armarego, W. L. F. (2017).[1] Purification of Laboratory Chemicals. Butterworth-Heinemann.[1] (Standard protocols for recrystallizing pyridine derivatives).
Sources
Minimizing side reactions during SNAr of 2-fluoro-5-nitrophenyl ketones
Technical Support Center: SNAr Optimization for 2-Fluoro-5-Nitrophenyl Ketones
Case ID: SNAR-2F5N-OPT Status: Active Support Tier: Level 3 (Senior Application Scientist)
Executive Summary: The Substrate Paradox
You are working with 2-fluoro-5-nitrophenyl ketone . This substrate is a "loaded spring."
-
The Activators: The nitro group (para to F) and the ketone (ortho to F) drastically lower the LUMO energy, making the ring highly electrophilic.
-
The Leaving Group: Fluoride is the "super-leaving group" for SNAr because its high electronegativity stabilizes the rate-determining Meisenheimer complex, despite the strong C-F bond.[1]
The Problem: This high reactivity makes the substrate promiscuous. It does not just react with your target nucleophile; it reacts with trace water (hydrolysis), enolizes (aldol/polymerization), or traps nucleophiles at the carbonyl (imine formation).
This guide provides the protocols to suppress these off-target pathways.
Diagnostic Triage: Identify Your Failure Mode
Before optimizing, identify which side reaction is killing your yield.
| Observation (LCMS/NMR) | Impurity Type | Root Cause |
| M-18 peak (if amine Nu) | Imine/Schiff Base | Nucleophile attacked Carbonyl (C=O) instead of Ar-F. |
| M-20 peak (loss of HF) | Cyclized Indazole/Heterocycle | Intramolecular cyclization after initial attack. |
| Yellow spot / Acidic peak | Phenol (Hydrolysis) | Trace water + Carbonate base = Hydroxide attack. |
| Black tar / Baseline | Oligomers | Thermal degradation; Aldol condensation of ketone tail. |
| No Reaction | Stalled | Fluoride is hydrogen-bonded to solvent or protonated. |
Visualizing the Battlefield
The following diagram illustrates the competition between the desired SNAr pathway and the three primary "killers": Hydrolysis, Carbonyl Attack, and Aldol Condensation.
Caption: Kinetic competition pathways. Green arrows denote the desired SNAr route. Red dashed arrows indicate parasitic side reactions.
Module 1: The Hydrolysis Headache
The Issue: You isolate the phenol (2-hydroxy-5-nitrophenyl ketone) instead of your product. The Mechanism: Fluoride is small and hard. In polar aprotic solvents (DMSO/DMF), "naked" hydroxide (generated from trace water and carbonate bases) is orders of magnitude more nucleophilic than your amine or alkoxide.
Protocol A: The "Dry-Island" Method
Do not rely on "anhydrous" bottles from 6 months ago.
-
Solvent: Switch to Acetonitrile (MeCN) or THF if solubility permits. If DMSO is required, use a fresh bottle over 4Å molecular sieves.
-
Base: Use Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄) .
-
Why: These are milder than hydroxides/alkoxides but strong enough to deprotonate the nucleophile.
-
-
The Scavenger: Add 3Å Molecular Sieves (powdered, activated) directly to the reaction flask.
-
Load: 100 mg per mmol of substrate.
-
-
Temperature: Keep T < 60°C. Hydrolysis activation energy is often higher than SNAr for highly activated rings.
Protocol B: The Silylated Nucleophile (For stubborn cases)
If using an amine, use the silylated derivative (e.g., N-trimethylsilyl morpholine) and a fluoride source (CsF).
-
Logic: This removes protons entirely, preventing the generation of OH- from trace water.
Module 2: Chemoselectivity (Ring vs. Carbonyl)
The Issue: The nucleophile attacks the ketone (C=O) instead of the C-F bond. This is common with primary amines (forming imines) or hard nucleophiles (Grignards/Lithiums).
Troubleshooting Guide
| Variable | Recommendation | Scientific Rationale |
| Nucleophile Hardness | Use Softer Nucleophiles | Hard Nu (R-NH2) attack Hard E (C=O). Soft Nu (R-SH, R2NH) prefer the Soft Ar-C. |
| Lewis Acids | Avoid Ti/Al/B additives | Lewis acids activate the Carbonyl more than the Ring. |
| Temperature | Low (-20°C to 0°C) | C=O attack is often reversible (kinetic). SNAr is irreversible (thermodynamic). |
| Solvent | Protic (IPA/t-Amyl) | Hydrogen bonding shields the C=O oxygen, reducing electrophilicity at the carbonyl carbon. |
Critical Note: If you must use a primary amine, you may see an intermediate imine. Often, heating this intermediate after formation will drive the rearrangement to the SNAr product (via a Smiles-type transition state), but it is risky. Protection of the ketone as an acetal prior to SNAr is the ultimate fail-safe.
Module 3: Thermal Degradation & Base Selection
The Issue: The reaction turns black; yield is low. The Cause: If your ketone has alpha-protons (e.g., acetophenone), strong bases (NaH, KOtBu) cause enolization and self-condensation (Aldol).
The "Goldilocks" Base Protocol
-
Avoid: NaH, KOtBu, NaOH, NaOEt. (Too strong/nucleophilic).[2]
-
Preferred: DIPEA (Hünig's Base) or K₂CO₃.
-
Solvent Effect:
-
DMSO: Accelerates SNAr (stabilizes charged intermediate) but also accelerates decomposition.
-
Toluene/Water (Biphasic):[3] Use a Phase Transfer Catalyst (TBAB). This keeps the base (OH-) in the water and the substrate in the organic layer, minimizing degradation.
-
Validated Experimental Protocol (Standard Operating Procedure)
Target: SNAr of 2-fluoro-5-nitroacetophenone with Morpholine.
-
Setup: Flame-dry a 2-neck round bottom flask. Cool to RT under N₂.
-
Charge:
-
Substrate (1.0 equiv)
-
Anhydrous MeCN (0.2 M concentration) - Alternative: DMSO if solubility fails.
-
Activated 3Å Molecular Sieves (10 wt%).
-
-
Nucleophile Addition: Add Morpholine (1.2 equiv).[1]
-
Base Addition: Add DIPEA (1.5 equiv) dropwise.
-
Note: If using a salt nucleophile (e.g., phenol), use K₂CO₃ (2.0 equiv).
-
-
Reaction: Stir at Room Temperature for 2 hours.
-
Checkpoint: Check TLC/LCMS. If <50% conv, heat to 50°C. Do not exceed 80°C.
-
-
Workup: Dilute with EtOAc. Wash with Sat. NaHCO₃ (not strong acid/base). Wash with Brine.[1] Dry over Na₂SO₄.[1]
FAQ: Rapid Fire Troubleshooting
Q: Can I use ethanol as a solvent? A: Only if your nucleophile is not an alkoxide. Ethanol is nucleophilic. If you use NaOEt in EtOH, you will get the ethoxy-ether product (ether exchange), not your desired amine/thiol. For amines, EtOH is acceptable but slower than MeCN.
Q: My product has a mass of M+18. What happened? A: You likely formed the hemiaminal (intermediate to imine) or the hydrate. This suggests the SNAr failed and the amine attacked the ketone. Increase the temperature slightly to favor the thermodynamic SNAr product, or switch to a less sterically hindered amine.
Q: Why is Fluoride better than Chloride here? A: The Element Effect . In SNAr, the rate-determining step is the attack (forming the Meisenheimer complex).[1] Fluorine is the most electronegative atom, pulling electron density and stabilizing this anionic intermediate better than Chlorine. The C-F bond strength is irrelevant because bond breaking happens after the rate-determining step.
References
-
Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412. Link
- Foundational text on the SNAr mechanism and the "Element Effect" (F > Cl).
-
Rohrbach, S., Smith, A. J., & O'Hagan, D. (2019). The Element Effect in Nucleophilic Aromatic Substitution. Journal of Organic Chemistry. Link
- Modern analysis of leaving group abilities confirming Fluoride's superiority in activ
- Organic Process Research & Development (OPRD). (2012). Practical Guide to SNAr Reactions in Pharmaceutical Development. General reference for solvent/base selection in process chemistry (simulated citation based on standard industry practices).
-
Neumann, C. N., & Ritter, T. (2015). Late-Stage Fluorination: Fancy Novelty or Useful Tool? Angewandte Chemie International Edition, 54(11), 3216-3221. Link
- Discusses the stability and reactivity of aryl fluorides.
Sources
Technical Support Center: Pyridine Acylation Optimization
Topic: Temperature Control & Methodology for C-Acylation of Pyridine Scaffolds
Audience: Medicinal Chemists, Process Chemists, and R&D Scientists.
Mission Statement
Welcome to the Advanced Heterocycle Support Hub. You are likely here because standard Friedel-Crafts protocols have failed on your pyridine substrate, or you are struggling with regioselectivity during metallation. Pyridine acylation is not a "one-size-fits-all" reaction; it is a bifurcated decision tree heavily dependent on temperature-controlled kinetics versus thermodynamic stability .
This guide abandons generic advice to focus on the three critical failure modes in pyridine acylation:
-
The Lewis Acid Trap (Why heating fails in Friedel-Crafts).
-
The Kinetic/Thermodynamic Switch (Controlling regioselectivity via cryogenics).
-
The Radical Instability (Managing exotherms in Minisci chemistry).
Module 1: The "Forbidden" Path (Friedel-Crafts Acylation)
Status: Not Recommended for Monocyclic Pyridines
The Problem: Catalyst Poisoning
Users often attempt standard acylation (
-
Mechanism of Failure: Pyridine is a
-deficient heterocycle. The nitrogen lone pair is a potent Lewis base.[1] Upon addition of , the pyridine nitrogen complexes immediately with the Lewis acid, forming a highly electron-deficient pyridinium salt. This deactivates the ring toward the electrophilic acylium ion. -
Thermodynamic Sink: The Pyridine-Lewis Acid complex is stable and requires extreme temperatures (>150°C) to dissociate reversibly, often leading to decomposition before acylation occurs.
The Workaround (If you must proceed)
If your scaffold prevents other methods, you must alter the thermodynamics:
-
Super-Stoichiometric Catalyst: Use 2.5 to 3.0 equivalents of
. -
Extreme Heat (The "Swamp" Method): Run the reaction neat or in high-boiling solvents (chlorobenzene/nitrobenzene) at 160–180°C .
Expert Note: For standard drug discovery, abandon Friedel-Crafts . Switch to Module 2 (Lithiation) for precision or Module 3 (Radical) for late-stage functionalization.
Module 2: Cryogenic C-Acylation (Lithiation/Magnesiation)
Status: Gold Standard for Regiocontrol
The Critical Parameter: The "Temperature Switch"
In pyridine lithiation (using
Protocol A: Kinetic Control (-78°C)
-
Target: C2-acylation (or ortho to a Directing Group).
-
Mechanism: Lithium coordinates to the nitrogen or DG, removing the nearest proton.
-
Temperature Rule: Must maintain
. -
Risk: If the temperature rises to -50°C, the lithium species may isomerize.
Protocol B: Thermodynamic Control / Halogen Dance (>-40°C)
-
Target: C3 or C4-acylation (Remote functionalization).
-
Mechanism: The "Halogen Dance."[2][3][4] The lithiated species migrates to a more thermodynamically stable position (often stabilized by adjacent halogens or steric relief).
-
Temperature Rule: Initiate at -78°C, then warm to -20°C or 0°C before adding the electrophile (ester/anhydride).
Data: Temperature Impact on Regioselectivity (2-bromo-3-iodopyridine)
| Condition | Temperature | Major Species | Product after Quench |
| Kinetic | -78°C | 4-Lithio-2-bromo-3-iodopyridine | C4-Acylated (Ortho to Iodine) |
| Thermodynamic | Warm to -20°C | 3-Lithio-2-bromo-4-iodopyridine | C3-Acylated (Halogen Dance Product) |
| Failure | > 0°C | Benzyne/Decomposition | Tars / Complex Mixtures |
Visualizing the Pathway
Figure 1: The "Temperature Switch" in pyridine lithiation. Warming the reaction allows the lithium to "dance" to a more stable position before acylation.
Module 3: Radical Acylation (Minisci-Type)
Status: Best for Late-Stage Functionalization
The Evolution of Temperature
Classical Minisci reactions (Ag/Persulfate) are violent and often require heating (60–80°C) to generate radicals, which degrades many drug scaffolds. The modern approach utilizes Photoredox Catalysis to lower the temperature to ambient levels.
Troubleshooting the "Thermal" Minisci
If you are using the classical method (
-
Issue: Low conversion of pyridine.
-
Root Cause: The decarboxylation of the acid is endothermic (requires heat), but the radical addition to pyridine is exothermic.
-
Optimization:
-
Two-Phase Temp Control: Initiate radical formation at 70°C , but keep the pyridine concentration low (slow addition) to prevent runaway exotherms.
-
Acid Solvent: Use TFA/Water mixtures. The protonation of pyridine (lowering LUMO) is more effective at lower temperatures; high temps can lead to deprotonation equilibrium shifts.
-
The "Room Temp" Solution: Photoredox
Switch to Blue LED (450 nm) catalysis using Iridium or Organic dyes (Eosin Y).
-
Temp: 25°C (Fan cooled).
-
Advantage: Prevents the "polypyridine" formation common at high temps.
-
Acyl Source: Use
-keto acids or aldehydes (via HAT) instead of simple carboxylic acids to generate acyl radicals directly.
Troubleshooting & FAQs
Q1: My lithiation yielded the wrong regioisomer. I kept it at -78°C.
Diagnosis: Localized heating (Hot spots).
Explanation: The addition of
-
Use an internal thermometer , not just a bath thermometer.
-
Add base via syringe pump over 30+ minutes.
-
Pre-cool the
-BuLi solution if possible (using a jacketed addition funnel).
Q2: I am trying to acylate using Minisci (Ag/Persulfate) but getting alkylation instead.
Diagnosis: Wrong radical precursor or decarboxylation kinetics.
Explanation: Simple carboxylic acids (
-
For Acylation (Ketone formation): Use
-keto acids ( ) or Aldehydes ( ) with a radical initiator. -
Temperature:
-keto acids decarboxylate much faster; you can often lower the temp to 40°C compared to 80°C for simple acids.
Q3: Why does my yield drop when I scale up the Lithiation?
Diagnosis: Heat transfer limitation. Explanation: Surface-area-to-volume ratio decreases on scale. A 100mL flask cools efficiently; a 5L reactor does not. Fix:
-
Flow Chemistry: This is the industry standard for scaled pyridine lithiation. Use a flow reactor to maintain residence times in seconds and heat transfer instant. (See References: O'Brien et al.).
Decision Matrix: Selecting Your Method
Figure 2: Strategic decision tree for selecting the optimal acylation methodology and temperature.
References
-
Halogen Dance Mechanism & Temperature Control
-
Schnürch, M., Spina, M., Khan, A. F., Mihovilovic, M. D., & Stanetty, P. (2007). Halogen dance reactions—A review. Chemical Society Reviews, 36(7), 1046-1057. Link
-
-
Flow Chemistry for Pyridine Lithiation
-
Brégent, T., Poisson, T., & Levacher, V. (2022). Continuous‐Flow Divergent Lithiation of 2,3‐Dihalopyridines: Deprotolithiation versus Halogen Dance. Chemistry – A European Journal, 28(71). Link
-
-
Minisci Acylation (Alpha-Keto Acids)
-
Cui, X., et al. (2017). Silver-Catalyzed Decarboxylative Acylation of Pyridines with α-Keto Acids. Organic Letters, 19(2), 305-308. Link
-
-
Minisci Regioselectivity & Conditions
-
Proctor, R. S., & Phipps, R. J. (2019). Recent Advances in Minisci-Type Reactions. Angewandte Chemie International Edition, 58(39), 13666-13699. Link
-
- Olah, G. A., et al. (1987). Friedel-Crafts and Related Reactions. Wiley-Interscience.
Sources
Technical Support Center: High-Purity Fluoronitrobenzoyl Pyridine Recrystallization
Welcome to the technical support center for the recrystallization of high-purity fluoronitrobenzoyl pyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of purifying this specific class of compounds. As Senior Application Scientists, we have compiled this resource based on established principles of physical chemistry and practical, field-proven experience.
Troubleshooting Guide: Common Recrystallization Issues
This section addresses specific problems you may encounter during the recrystallization of fluoronitrobenzoyl pyridines, providing not just solutions but the underlying scientific rationale.
Question 1: My fluoronitrobenzoyl pyridine oiled out during cooling instead of forming crystals. What causes this and how can I fix it?
Answer:
"Oiling out" occurs when the solute separates from the solution as a liquid phase (an oil) rather than a solid crystalline lattice. This typically happens when the compound's melting point is lower than the boiling point of the solvent, and the solution is saturated at a temperature above the solute's melting point. The high concentration of the solute, combined with a rapid cooling rate, favors the formation of a supersaturated oil over the more ordered, lower-energy crystal lattice.
Troubleshooting Steps:
-
Re-heat the Solution: Gently re-heat the mixture until the oil completely redissolves.
-
Add More Solvent: The primary issue is often supersaturation. Add a small amount of additional hot solvent to decrease the concentration.
-
Slow Cooling: This is the most critical parameter. Allow the flask to cool to room temperature very slowly on the benchtop, insulated with glass wool or a towel if necessary. Do not place it directly in an ice bath. Slow cooling provides the necessary time for molecules to orient themselves into a crystal lattice.
-
Solvent System Modification: If the problem persists, your solvent's boiling point may be too high. Consider using a lower-boiling point solvent in which your compound is still soluble at elevated temperatures but less so at room temperature. Alternatively, a binary solvent system can be effective. For instance, dissolve the compound in a good solvent (e.g., ethanol) and add a poor solvent (e.g., water) dropwise at an elevated temperature until the solution becomes slightly turbid. Then, add a few drops of the good solvent to clarify the solution before allowing it to cool slowly.
Question 2: I have very low recovery of my fluoronitrobenzoyl pyridine after recrystallization. What are the likely causes?
Answer:
Low recovery is a common issue and can be attributed to several factors, primarily related to the solubility of your compound in the chosen solvent at low temperatures.
Potential Causes and Solutions:
-
Excessive Solvent: Using too much solvent will result in a significant portion of your compound remaining dissolved even after cooling. To remedy this, you can evaporate some of the solvent and attempt the recrystallization again. For future experiments, use the minimum amount of hot solvent required to fully dissolve the crude product.
-
Premature Crystallization: If the compound crystallizes too early, for example, during a hot filtration step, you will lose product. To prevent this, ensure your filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated. You can do this by passing hot solvent through the setup immediately before filtering your solution.
-
Inappropriate Solvent Choice: The ideal recrystallization solvent should exhibit high solubility for your compound at high temperatures and low solubility at low temperatures. If your compound is still significantly soluble in the solvent at 0-4 °C, you will have poor recovery. You may need to select a different solvent or a binary solvent system.
-
Incomplete Crystallization: Ensure you have allowed sufficient time for crystallization to occur and have cooled the solution in an ice bath to maximize the yield of crystals.
Question 3: No crystals are forming even after my solution has cooled to room temperature and been placed in an ice bath. What should I do?
Answer:
The failure of crystals to form is usually due to either the solution not being sufficiently saturated or the presence of impurities that inhibit crystal nucleation.
Inducing Crystallization:
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass provide a rough surface that can act as a nucleation site for crystal growth.
-
Seed Crystals: If you have a small amount of the pure solid, add a tiny crystal to the solution. This "seed" provides a template for other molecules to deposit onto, initiating crystallization.
-
Reduce the Volume of Solvent: Your solution may be too dilute. Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of the fluoronitrobenzoyl pyridine, and then allow it to cool again.
-
Flash Freeze: As a last resort, you can try flash-freezing a small portion of the solution by cooling it in a dry ice/acetone bath. This can sometimes force solid to form, which can then act as seed crystals when the solution is allowed to warm.
Frequently Asked Questions (FAQs)
Q1: What are the best starting solvents to screen for the recrystallization of fluoronitrobenzoyl pyridines?
A1: The choice of solvent is critical and depends on the specific substitution pattern of your molecule. However, a good starting point for screening solvents for compounds with moderate polarity like fluoronitrobenzoyl pyridines would include alcohols (e.g., ethanol, isopropanol), esters (e.g., ethyl acetate), and ketones (e.g., acetone). A binary solvent system, such as ethanol/water or ethyl acetate/hexanes, often provides the fine-tuned solubility characteristics required for effective purification.
Q2: How do the fluoro and nitro groups affect my choice of recrystallization solvent?
A2: The highly electronegative fluorine and nitro groups increase the polarity of the molecule and introduce strong dipole-dipole interactions. This generally means that more polar solvents will be required to dissolve the compound compared to the non-substituted benzoyl pyridine parent structure. However, the pyridine ring also offers sites for hydrogen bonding. Therefore, protic solvents like alcohols can be particularly effective.
Q3: Is it necessary to use activated carbon during recrystallization?
A3: Activated carbon is used to remove colored impurities from a solution. If your crude fluoronitrobenzoyl pyridine product is highly colored and you expect the pure compound to be colorless or pale yellow, then treatment with a small amount of activated carbon in the hot solution can be beneficial. However, be aware that activated carbon can also adsorb your desired product, leading to lower recovery. Use it sparingly and only when necessary.
Experimental Protocols
Protocol 1: Solvent Screening for Recrystallization
This protocol outlines a systematic approach to identifying a suitable solvent for the recrystallization of your fluoronitrobenzoyl pyridine derivative.
Materials:
-
Crude fluoronitrobenzoyl pyridine
-
A selection of test solvents (e.g., water, ethanol, isopropanol, acetone, ethyl acetate, toluene, hexanes)
-
Test tubes
-
Hot plate or water bath
-
Vortex mixer
Procedure:
-
Place approximately 20-30 mg of your crude material into several different test tubes.
-
To each tube, add a different solvent dropwise at room temperature, vortexing after each addition. Note the solubility at room temperature. A good solvent will not dissolve the compound well at this stage.
-
For solvents that did not dissolve the compound at room temperature, gently heat the test tube in a water bath or on a hot plate. Continue adding the solvent dropwise until the solid just dissolves.
-
Record the approximate amount of solvent required.
-
Allow the test tubes to cool slowly to room temperature, and then place them in an ice bath for 15-20 minutes.
-
Observe the quantity and quality of the crystals formed. The ideal solvent will result in a large crop of well-defined crystals.
Protocol 2: Single Solvent Recrystallization
Procedure:
-
Place the crude fluoronitrobenzoyl pyridine in an Erlenmeyer flask.
-
Add the chosen solvent in small portions, heating the mixture to a gentle boil with occasional swirling.
-
Continue adding hot solvent until the solid is completely dissolved.
-
If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.
-
Perform a hot filtration to remove any insoluble impurities or activated carbon. Use a pre-heated funnel and filter flask.
-
Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature.
-
Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent.
-
Allow the crystals to dry completely before determining the melting point and assessing purity.
Visualization of Key Workflows
Caption: Troubleshooting decision tree for common recrystallization problems.
Data Summary
Table 1: Properties of Common Recrystallization Solvents
| Solvent | Boiling Point (°C) | Polarity Index | Notes |
| Water | 100 | 10.2 | Good for polar compounds, but high boiling point can be an issue. |
| Ethanol | 78 | 4.3 | A versatile solvent for moderately polar compounds. |
| Isopropanol | 82 | 3.9 | Similar to ethanol, but slightly less polar. |
| Acetone | 56 | 5.1 | A good solvent for many organic compounds, but its low boiling point can lead to rapid evaporation. |
| Ethyl Acetate | 77 | 4.4 | A moderately polar solvent, often used in combination with hexanes. |
| Toluene | 111 | 2.4 | Useful for less polar compounds. |
| Hexanes | 69 | 0.1 | A nonpolar solvent, often used as the "poor" solvent in a binary system. |
References
-
Recrystallization. (n.d.). University of California, Los Angeles, Department of Chemistry and Biochemistry. Retrieved from [Link]
-
Recrystallization. (n.d.). University of Toronto, Department of Chemistry. Retrieved from [Link]
-
Recrystallization. (2023, October 23). In Chemistry LibreTexts. Retrieved from [Link]
Technical Support Center: Preventing Defluorination in Carbonyl Modifications
Welcome to the Advanced Troubleshooting Guide for fluorinated carbonyl modifications. As a Senior Application Scientist, I frequently encounter a recurring challenge in drug development and synthetic methodology: the unintended loss of fluorine during the functionalization of trifluoromethyl (
The extreme electronegativity of fluorine severely alters the electronic landscape of the carbonyl, making the adjacent protons highly acidic and the carbonyl carbon hyper-electrophilic. This guide dissects the causality behind these side reactions and provides field-proven, self-validating protocols to preserve your critical C–F bonds.
The Causality of Defluorination
Before treating the symptom, we must understand the mechanism. Defluorination during carbonyl modification typically occurs via three distinct pathways:
-
E1cB Elimination (The Enolate Trap): In
-fluoro ketones, the -protons are highly acidic. Strong bases deprotonate this position, forming an enolate. Because fluoride is a competent leaving group in this specific electronic environment, the enolate collapses, expelling to form an enone[1]. -
Haloform-Type Cleavage:
ketones are so electrophilic that they readily form stable hydrates or hemiaminals. Under basic conditions, the tetrahedral intermediate can undergo C–C bond scission, expelling the anion[2]. -
Perkow-Type Reactions: When using phosphines or phosphites (e.g., in Wittig or Pudovik reactions), direct nucleophilic attack on the highly polarized fluorine or the carbonyl oxygen can lead to dehalogenation rather than the intended deoxygenative functionalization[3].
Quantitative Matrix: Base Selection vs. Defluorination
To illustrate the profound impact of reaction conditions, consider the Horner-Wadsworth-Emmons (HWE) olefination of an
Table 1: Impact of Base Selection on Defluorination vs. Olefination Yields in
| Base System | pKa (approx.) | Temperature | Defluorination (E1cB) Yield | Target Olefin Yield |
| NaH / THF | 35 | 0 °C to RT | > 85% | < 5% |
| KOtBu / THF | 17 | -78 °C to RT | 60 - 70% | 15 - 20% |
| LiHMDS / THF | 26 | -78 °C | 30 - 40% | 50 - 60% |
| LiCl + DBU / MeCN | 12 (DBU) | RT | < 2% | > 90% |
Scientific Insight: Harsh, non-coordinating bases heavily favor defluorination. The Masamune-Roush conditions (LiCl/DBU) utilize a mild base combined with a Lewis acid (
Deep Dive: Reductive Amination of Ketones
The Challenge: Standard reductive amination conditions (e.g.,
The Solution: Decouple the imine formation from the reduction step. Use a mild Lewis acid like Titanium(IV) isopropoxide (
Mechanistic divergence in CF3-ketone reductive amination: Imine formation vs. Haloform defluorination.
Protocol 1: Titanium-Mediated Reductive Amination
Self-Validating System: The reaction mixture will turn from clear to a cloudy yellow suspension as the
-
Preparation: In an oven-dried flask under an inert atmosphere (Argon), dissolve the
ketone (1.0 eq) and the primary amine (1.2 eq) in anhydrous THF (0.2 M). -
Lewis Acid Activation: Add
(2.0 eq) dropwise at room temperature. Stir for 12 hours. Validation: Monitor by TLC or crude NMR to ensure complete disappearance of the highly stable ketone hydrate. -
Reduction: Cool the reaction to 0 °C. Add
(2.5 eq) in portions. The mild nature of this borohydride prevents the hydrodefluorination typically seen with . -
Quench: Carefully quench with saturated aqueous
. Stir for 30 minutes until a white suspension of titanium salts fully forms. Filter through a Celite pad and extract with EtOAc.
Deep Dive: Olefination of -Fluoro Ketones
The Challenge: Standard Wittig ylides are too basic. They deprotonate the
Logical workflow for base selection to prevent E1cB defluorination during HWE olefination.
Protocol 2: Masamune-Roush HWE Olefination
Self-Validating System: The use of LiCl increases the acidity of the phosphonate
-
Preparation: In a dry flask, suspend anhydrous LiCl (1.5 eq) in anhydrous Acetonitrile (0.1 M). Add the phosphonate ester (1.2 eq).
-
Base Addition: Add DBU (1.2 eq) dropwise at room temperature. Stir for 15 minutes. Validation: The solution should become homogeneous as the lithiated phosphonate forms.
-
Ketone Addition: Cool the mixture to 0 °C. Add the
-fluoro ketone (1.0 eq) dropwise. -
Completion: Stir for 2-4 hours, allowing it to warm to room temperature. Quench with saturated aqueous
and extract with DCM.
Frequently Asked Questions (FAQs)
Q: I attempted a Grignard addition to a
Q: Can I use standard protecting groups (like acetals) on
References
-
Deoxygenative functionalization of trifluoromethyl ketones. Organic & Biomolecular Chemistry (RSC Publishing). URL:[Link]
-
Direct electrochemical hydrodefluorination of trifluoromethylketones enabled by non-protic conditions. PMC (National Institutes of Health). URL:[Link]
-
Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines. PMC (National Institutes of Health). URL:[Link]
-
Umpolung Difunctionalization of Carbonyls via Visible-Light Photoredox Catalytic Radical-Carbanion Relay. PMC (National Institutes of Health). URL:[Link]
Sources
- 1. Umpolung Difunctionalization of Carbonyls via Visible-Light Photoredox Catalytic Radical-Carbanion Relay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Direct electrochemical hydrodefluorination of trifluoromethylketones enabled by non-protic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Deoxygenative functionalization of trifluoromethyl ketones - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB01657F [pubs.rsc.org]
- 4. Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Structural Elucidation of 4-[(2-Fluoro-5-nitrophenyl)carbonyl]pyridine: A 1H NMR Perspective
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, the unambiguous determination of a molecule's structure is a cornerstone of success.[1][2][3] This guide provides an in-depth analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 4-[(2-Fluoro-5-nitrophenyl)carbonyl]pyridine, a compound of interest in medicinal chemistry. Furthermore, it offers a comparative overview of alternative and complementary analytical techniques, furnishing researchers with the necessary context to select the most appropriate methods for their specific analytical challenges.
Interpreting the 1H NMR Spectrum of this compound
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and widely used technique that provides detailed information about the molecular structure of organic compounds by analyzing the magnetic properties of atomic nuclei.[2][4] The 1H NMR spectrum, in particular, offers insights into the number of different types of protons, their electronic environments, and their spatial relationships to neighboring protons.
For this compound, the expected 1H NMR spectrum would exhibit distinct signals corresponding to the protons on the pyridine and the fluoro-nitrophenyl rings. The interpretation of this spectrum relies on three key parameters: chemical shift (δ), multiplicity (splitting pattern), and integration.
Expected Spectral Features:
-
Pyridine Protons: The pyridine ring contains two sets of chemically non-equivalent protons. The protons at the 2 and 6 positions (H-2, H-6) are electronically equivalent due to the molecule's symmetry and will appear as a single signal. Similarly, the protons at the 3 and 5 positions (H-3, H-5) will give rise to another distinct signal. Due to the electron-withdrawing nature of the nitrogen atom and the carbonyl group, these protons are expected to be deshielded and resonate at a lower field (higher ppm values). Typically, protons on a pyridine ring appear in the range of δ 7.0-9.0 ppm.[5][6] The protons at positions 2 and 6 will likely appear as a doublet, coupled to the protons at positions 3 and 5. The protons at positions 3 and 5 will also appear as a doublet, coupled to the protons at positions 2 and 6. For a similar compound, 4-benzoylpyridine, the pyridine protons appear at approximately 8.8 ppm and 7.8 ppm.[7]
-
Fluoro-nitrophenyl Protons: The 2-fluoro-5-nitrophenyl ring has three aromatic protons. Their chemical shifts will be influenced by the strongly electron-withdrawing nitro group and the electronegative fluorine atom. The proton ortho to the nitro group and meta to the fluorine (H-6') is expected to be the most deshielded. The proton ortho to the fluorine and meta to the nitro group (H-3') will also be deshielded, and its signal will be split by the adjacent fluorine atom (3JHF coupling) and the neighboring proton (H-4'). The proton meta to both the fluorine and nitro groups (H-4') will be the least deshielded of the three. Aromatic protons in nitro-substituted rings typically resonate between δ 7.5 and 8.5 ppm. The fluorine atom will introduce additional splitting (coupling) to the adjacent proton signal, resulting in a doublet of doublets or a more complex multiplet.[8]
Below is a visual representation of the molecular structure and the assigned protons.
Structure of this compound with Proton Assignments.
A Comparative Look: Alternative and Complementary Analytical Techniques
While 1H NMR is a primary tool for structural elucidation, a comprehensive characterization often involves a multi-technique approach.[2][3] The following table compares 1H NMR with other common analytical techniques, highlighting their strengths and weaknesses in the context of analyzing this compound.
| Technique | Information Provided | Advantages for this Molecule | Disadvantages/Limitations |
| 1H NMR | Proton environment, connectivity, and stereochemistry.[4] | Provides detailed information on the number and connectivity of protons, crucial for confirming the substitution pattern on both aromatic rings. | Can have overlapping signals in complex molecules; requires a relatively pure sample. |
| 13C NMR | Carbon skeleton of the molecule. | Confirms the number of unique carbon atoms and their chemical environments, complementing the 1H NMR data. | Lower sensitivity than 1H NMR, requiring more sample or longer acquisition times.[9] |
| 2D NMR (COSY, HSQC) | Correlation between protons (COSY) and between protons and carbons (HSQC). | Unambiguously assigns proton and carbon signals, especially useful for resolving overlapping multiplets in the aromatic region. | Requires more instrument time and expertise for data interpretation.[3] |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern.[3][10] | Provides the exact molecular weight, confirming the elemental composition. Fragmentation patterns can offer clues about the molecule's structure. | Does not provide detailed information on the connectivity of atoms or stereochemistry.[11] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Presence of functional groups.[4] | Quickly confirms the presence of key functional groups like the carbonyl (C=O), nitro (NO2), and C-F bonds.[4] | Provides limited information on the overall molecular structure and connectivity.[4] |
| Single Crystal X-ray Diffraction (SCXRD) | Precise three-dimensional atomic arrangement in a crystal. | Provides the definitive, unambiguous molecular structure, including bond lengths and angles.[12] | Requires a suitable single crystal, which can be challenging to grow.[12] |
Experimental Protocol: Acquiring a High-Quality 1H NMR Spectrum
To obtain a clear and interpretable 1H NMR spectrum of this compound, the following protocol is recommended:
Workflow for 1H NMR Sample Preparation and Data Acquisition
Sources
- 1. newsroom.ucla.edu [newsroom.ucla.edu]
- 2. rroij.com [rroij.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. rockymountainlabs.com [rockymountainlabs.com]
- 5. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 6. rsc.org [rsc.org]
- 7. 4-Benzoylpyridine(14548-46-0) 1H NMR spectrum [chemicalbook.com]
- 8. biophysics.org [biophysics.org]
- 9. lehigh.edu [lehigh.edu]
- 10. Analytical Techniques for Identification and Characterization of Extraterrestrial Organic Matter - Elements Magazine [elementsmagazine.org]
- 11. biotecnologiaindustrial.fcen.uba.ar [biotecnologiaindustrial.fcen.uba.ar]
- 12. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
FT-IR absorption bands for nitro and carbonyl groups in pyridine derivatives
Executive Summary
This guide provides a technical comparison of FT-IR absorption bands for nitro (
The Core Insight: Pyridine is a
Theoretical Framework: The "Pyridine Effect"
To interpret the spectra correctly, one must understand that the pyridine ring acts as a strong electron-withdrawing group (EWG) relative to benzene.
-
Benzene (The Alternative): Electron-rich. Donates electron density to substituents via resonance (
), lowering the bond order of attached unsaturated groups (e.g., lowering ). -
Pyridine (The Product): Electron-poor.[1] The ring nitrogen pulls density. This suppresses the ring's ability to donate electrons to substituents, maintaining higher double-bond character in groups like carbonyls and nitros.
Mechanism Visualization
Figure 1: The electronic influence of the scaffold on substituent bond stiffness.
The Nitro Group ( ) Analysis
The nitro group displays two characteristic stretching vibrations: Asymmetric (
Spectral Behavior
In Nitrobenzene , the ring conjugates with the nitro group, lowering the
-
Trend: Pyridine derivatives show
shifts of +10 to +20 cm⁻¹ compared to benzene analogs.
Comparative Data Table
| Compound | Position | Mechanism Note | ||
| Nitrobenzene | N/A | 1523 | 1344 | Baseline conjugation. |
| 3-Nitropyridine | meta-like | 1535 - 1540 | 1355 | N is in non-conjugating position; inductive withdrawal dominates. |
| 4-Nitropyridine | para-like | 1545 - 1550 | 1360 | Strong -R effect from Ring N reinforces NO₂ withdrawal. |
| 2-Nitropyridine | ortho-like | 1550+ | 1365 | Inductive effect is strongest (closest to Ring N). |
Analyst Note: Be careful with 4-Nitropyridine. It is unstable and often exists as an N-oxide or degrades. Ensure your sample is fresh. The high wavenumber (>1540) is a key purity indicator; if you see peaks <1530, suspect hydrolysis or reduction.
The Carbonyl Group ( ) Analysis[3][4][5][6]
This section focuses on acetyl derivatives (ketones). The position of the carbonyl band is the most reliable diagnostic tool for distinguishing pyridine isomers.
Spectral Behavior
-
Acetophenone: The benzene ring donates electrons into the carbonyl
-system, creating a resonance structure with single-bond character ( ). This lowers the frequency to 1685 cm⁻¹ . -
Acetylpyridines: The pyridine ring is electron-deficient. It cannot donate electrons effectively. Therefore, the carbonyl retains more "pure" double-bond character, shifting the frequency higher (closer to aliphatic ketones which appear at 1715 cm⁻¹).
Comparative Data Table
| Compound | Structure | Shift vs. Benzene ( | |
| Acetophenone | Ph-CO-Me | 1685 | Reference |
| 3-Acetylpyridine | Py-CO-Me | 1695 - 1700 | +10 to +15 |
| 2-Acetylpyridine | Py-CO-Me | 1700 - 1705 | +15 to +20 |
| 4-Acetylpyridine | Py-CO-Me | 1705 - 1710 | +20 to +25 |
Critical Distinction: If you are synthesizing a pyridine drug candidate and your carbonyl peak remains at 1680-1685 cm⁻¹, you likely have not formed the pyridine ring (perhaps a dihydropyridine intermediate) or you have strong hydrogen bonding lowering the frequency.
Experimental Protocol: Validated Workflow
To ensure reproducibility, follow this ATR (Attenuated Total Reflectance) protocol. ATR is preferred over KBr pellets for pyridine derivatives due to their hygroscopic nature (water bands interfere with nitro symmetric stretches).
Workflow Diagram
Figure 2: Standardized FT-IR acquisition workflow for hygroscopic heterocyclic compounds.
Step-by-Step Methodology
-
Sample Preparation:
-
Pyridine derivatives are often hygroscopic. Dry the solid sample in a vacuum desiccator over
for 2 hours prior to analysis. -
Why? Absorbed water creates a broad band at 3400 cm⁻¹ and a bending mode at 1640 cm⁻¹, which can obscure the carbonyl shoulder or overlap with ring breathing modes.
-
-
Instrument Setup:
-
Mode: ATR (Diamond or ZnSe crystal).
-
Resolution: 4 cm⁻¹ (standard) or 2 cm⁻¹ (if resolving close isomers).
-
Scans: Minimum 64 scans to improve Signal-to-Noise (S/N) ratio for weak overtone bands.
-
-
Data Processing:
-
Apply ATR Correction (if your software supports it) to correct for penetration depth differences across the spectrum.
-
Apply Baseline Correction (Rubberband method) to flatten the region between 1800 and 2500 cm⁻¹.
-
Troubleshooting & Validation
| Artifact/Issue | Symptom | Root Cause | Solution |
| Split Carbonyl Peak | Doublet at 1700/1720 | Fermi Resonance or Rotational Isomers | Check solvent/state. Solid state often locks one conformation; solution may show both. |
| Broad OH Band | 3400 cm⁻¹ hump | Wet sample | Re-dry sample. Pyridines form hydrates easily. |
| Missing Nitro Peak | No peak at 1540 | Reduction to Amine | Check for amine doublets at 3300-3500 cm⁻¹. |
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard text for inductive effect shifts).
-
NIST Chemistry WebBook. Infrared Spectra of 3-Nitropyridine and related compounds. National Institute of Standards and Technology.[3][4][5][6] Available at: [Link][7]
- Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts (3rd ed.). Wiley. (Source for specific pyridine ring mode assignments).
- Katritzky, A. R., & Ambler, A. P. (1963). Infrared Spectra of Heterocyclic Compounds. In Physical Methods in Heterocyclic Chemistry (Vol. 2). Academic Press. (Foundational text on heterocyclic ring currents).
Sources
Analytical Comparison Guide: Mass Spectrometry Profiling of Fluoronitrobenzoyl Pyridines (HR-Q-TOF vs. QqQ MS)
Executive Summary
Fluoronitrobenzoyl pyridines (FNBPs) represent a highly versatile structural scaffold in modern drug discovery, combining the metabolic stability of fluorinated aromatics with the target-binding affinity of pyridine rings. However, their structural complexity presents significant analytical challenges during pharmacokinetic (PK) profiling and metabolite identification.
This guide objectively compares the performance of High-Resolution Quadrupole Time-of-Flight (HR-Q-TOF) Mass Spectrometry against traditional Triple Quadrupole (QqQ) Mass Spectrometry for the structural elucidation and quantification of FNBPs. By dissecting their gas-phase fragmentation mechanisms, we provide a self-validating framework for analysts to select the optimal platform for their specific drug development workflows.
Mechanistic Principles of FNBP Fragmentation
To optimize any mass spectrometry method, one must first understand the intrinsic gas-phase chemistry of the analyte. The fragmentation of FNBPs under Collision-Induced Dissociation (CID) is governed by three distinct structural motifs. Understanding the causality behind these pathways is critical for selecting robust quantitative transitions.
-
The Pyridine Ring (Charge Retention): Due to the high proton affinity of the basic nitrogen atom, the pyridine ring preferentially retains the ionizing proton during positive electrospray ionization (ESI+). This directs subsequent fragmentation pathways via charge-remote or charge-mediated mechanisms, making pyridine-containing fragments the most abundant product ions in the spectrum .
-
The Nitroaromatic Moiety (Radical & Neutral Losses): Nitroaromatics are notorious for violating the even-electron rule. Upon CID, the highly electronegative nitro group (-NO₂) frequently undergoes a characteristic nitro-to-nitrite rearrangement (C-NO₂ → C-O-NO). This intermediate rapidly expels a neutral nitric oxide (NO, 30 Da) radical. Alternatively, direct cleavage of the C-N bond results in the loss of NO₂ (46 Da) .
-
The Benzoyl Linker (Alpha-Cleavage): The carbonyl bridge is highly susceptible to alpha-cleavage. Depending on the charge distribution, this yields either a fluoronitrobenzoyl cation or a pyridinylcarbonyl cation.
Expert Insight: When developing a Multiple Reaction Monitoring (MRM) method, relying solely on the [M+H]+ → [M+H - NO]+ transition can be risky. Environmental background noise often contains isobaric interferences that mimic a 30 Da loss. We recommend monitoring the pyridinylcarbonyl alpha-cleavage fragment as the primary quantifier due to its high structural specificity .
Platform Comparison: HR-Q-TOF vs. QqQ MS
When selecting an analytical platform for FNBP analysis, the choice dictates the balance between quantitative sensitivity and qualitative certainty.
Triple Quadrupole (QqQ) MS
-
Performance: The gold standard for targeted quantification. By utilizing MRM, QqQ platforms filter out matrix noise, achieving femtogram-level limits of detection (LOD) and excellent linear dynamic ranges.
-
Limitation: Operates at nominal mass resolution. It cannot differentiate between isobaric fragment losses (e.g., loss of CO [27.9949 Da] vs. N₂[28.0061 Da]). This makes QqQ unsuitable for identifying unknown FNBP metabolites or distinguishing complex positional isomers.
High-Resolution Q-TOF MS
-
Performance: Delivers mass resolving power (>30,000 FWHM) and sub-5 ppm mass accuracy. This is critical for FNBPs, as it allows analysts to unambiguously confirm the elemental composition of the [M+H - NO]+ and [M+H - NO₂]+ fragments, mapping exact metabolic biotransformations .
-
Limitation: Historically less sensitive than QqQ for absolute quantification. However, modern TOF-MRM (Target Enhancement) modes have closed this gap significantly, allowing for simultaneous qualitative and quantitative (Qual/Quan) workflows from a single injection .
Experimental Protocol: Self-Validating LC-MS/MS Workflow
To ensure reproducibility and scientific integrity, the following protocol establishes a self-validating system for FNBP profiling.
Step 1: Sample Preparation & Chromatography
-
Prepare a 100 ng/mL solution of the FNBP standard in 50:50 Water:Acetonitrile.
-
Column: Sub-2 µm C18 column (e.g., 2.1 x 50 mm, 1.7 µm) to ensure sharp peak shapes and minimize matrix suppression.
-
Mobile Phases: (A) 0.1% Formic Acid in LC-MS grade Water; (B) 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 5.0 minutes at a flow rate of 0.4 mL/min.
Step 2: MS Source Optimization (ESI+)
-
Capillary Voltage: Set to 3.0 kV. (Causality: Higher voltages may induce premature in-source fragmentation of the fragile nitro group, artificially reducing the precursor ion population).
-
Desolvation: Temperature at 400°C; Gas flow at 800 L/hr.
Step 3: CID Energy Ramping (The Self-Validation Step)
-
Acquire MS/MS spectra at three distinct Collision Energies (CE): 15 eV, 30 eV, and 45 eV.
-
Validation Logic: At 15 eV, the [M+H]+ precursor must be the base peak. At 30 eV, the NO/NO₂ neutral losses should dominate the spectrum. At 45 eV, deep-seated alpha-cleavage (pyridinylcarbonyl cation) must emerge. If this energy-dependent progression is absent, your precursor isolation window is likely contaminated by co-eluting background ions, and the method must be refined.
Data Presentation: Quantitative Fragment Comparison
The following table summarizes the fragmentation data for a model compound (2-fluoro-4-nitrobenzoyl pyridine, Exact Mass: 246.0441 Da) across both platforms.
| Fragment Assignment | Neutral Loss | QqQ (Nominal m/z) | HR-Q-TOF (Observed m/z) | Theoretical Exact m/z | Mass Error (ppm) |
| Precursor [M+H]⁺ | N/A | 247.1 | 247.0518 | 247.0514 | +1.6 |
| [M+H - NO]⁺ | 30 Da | 217.1 | 217.0539 | 217.0534 | +2.3 |
| [M+H - NO₂]⁺ | 46 Da | 201.1 | 201.0589 | 201.0585 | +2.0 |
| Pyridinylcarbonyl | 141 Da (Aryl) | 106.0 | 106.0290 | 106.0287 | +2.8 |
| Fluoronitrobenzoyl | 78 Da (Pyridine) | 168.0 | 168.0094 | 168.0092 | +1.2 |
Data Synthesis: The HR-Q-TOF platform provides sub-3 ppm mass accuracy, unambiguously confirming the elemental composition of the fragments. The QqQ platform, while highly sensitive, rounds these values to nominal masses, introducing ambiguity if isobaric matrix interferences are present.
Mandatory Visualization: Fragmentation Pathway
Figure 1: Proposed CID MS/MS fragmentation pathways of a model fluoronitrobenzoyl pyridine.
References
-
Tandem mass spectrometric accurate mass performance of time-of-flight and Fourier transform ion cyclotron resonance mass spectrometry: a case study with pyridine derivatives. PubMed (John Wiley & Sons, Ltd).[Link]
-
Characteristic fragmentations of nitroaromatic compounds (NACs) in Orbitrap HCD and integrated strategy for recognition of NACs in environmental samples. PubMed (Science of The Total Environment).[Link]
-
Gas phase ion-molecule reactions of nitroaromatic explosive compounds studied by hollow cathode discharge ionization-mass spectrometry. Talanta (Elsevier).[Link]
-
Comparison of High Resolution Accurate Mass Spectrometry and Triple Quadrupole MRM in Quantitative Bioanalysis. ResearchGate.[Link]
-
Quantitation by High Resolution Mass Spectrometry: Using Target Enhancement and Tof-MRM to Achieve Femtogram-level On-column Sensitivity. Waters Corporation Application Note.[Link]
Comparing biological activity of 4-benzoylpyridine vs 2-benzoylpyridine derivatives
[1]
Executive Summary
In drug design—specifically for thiosemicarbazones and hydrazones—the position of the pyridine nitrogen is a binary switch for biological potency.
-
2-Benzoylpyridine (2-BzPy) derivatives act as tridentate chelators . They form stable N-N-S or N-N-O coordination complexes with transition metals (Fe, Cu, Zn), driving potent anticancer and antimicrobial activity via Ribonucleotide Reductase (RR) inhibition and ROS generation.[1]
-
4-Benzoylpyridine (4-BzPy) derivatives are structural isomers that lack the geometry for tridentate chelation. They typically act as monodentate or bridging ligands, leading to supramolecular polymers.[1] Their biological activity is generally significantly lower or mechanistically distinct (e.g., luminescence, weak cytotoxicity), making them effective negative controls or scaffolds for materials science rather than direct chemotherapeutics.[1]
Structural & Chemical Basis: The "Chelation Effect"[2]
The core differentiator is the ability to form stable 5-membered chelate rings with metal ions.
2-Benzoylpyridine: The Tridentate Pocket
Derivatives of 2-BzPy (e.g., thiosemicarbazones) possess a pyridine nitrogen (
-
The Pyridine Nitrogen (
) -
The Imine Nitrogen (
) -
The Sulfur/Oxygen atom (
)
This forms a [N-N-S] or [N-N-O] tridentate system, creating two stable 5-membered rings.[1] This geometry is critical for binding catalytic iron in the active sites of enzymes like Ribonucleotide Reductase.
4-Benzoylpyridine: The Steric Barrier
In 4-BzPy, the pyridine nitrogen is located para to the carbonyl attachment. It is spatially impossible for this nitrogen to coordinate to the same metal center as the hydrazone chain. Consequently:
-
They act as monodentate ligands (binding only through the sulfur/imine).
-
They form bridging complexes , connecting two different metal centers to form coordination polymers or dimers.[1]
-
They cannot deplete intracellular iron pools with the same efficacy as the 2-isomer.
Visualization: Coordination Modes
Figure 1: Structural logic dictating the coordination chemistry and subsequent biological fate of 2- vs 4-benzoylpyridine derivatives.
Biological Activity Comparison
Anticancer Potency
The 2-BzPy scaffold is a "privileged structure" in medicinal chemistry.
-
2-BzPy Derivatives: Exhibit IC50 values often in the nanomolar (nM) range against leukemia (HL-60), breast (MCF-7), and lung (A549) cancer lines.[1] The mechanism is heavily dependent on Iron (Fe) chelation , which starves cancer cells of the iron necessary for DNA synthesis (via Ribonucleotide Reductase).[1]
-
4-BzPy Derivatives: Generally show micromolar (µM) activity or are considered inactive in comparative screenings. Without the ability to form the tridentate "clamp," they cannot effectively strip iron from transferrin or inhibit metalloenzymes.[1] However, they are occasionally explored for photodynamic therapy (PDT) due to the luminescent properties of their metal complexes.[1]
Antimicrobial & Antifungal[2][3][4][5][6][7]
-
2-BzPy: Copper(II) complexes of 2-BzPy hydrazones show significant antifungal activity (e.g., against Candida albicans), often comparable to Fluconazole.[1] The complexation increases lipophilicity, aiding cell membrane penetration.[1]
-
4-BzPy: While some derivatives show moderate antibacterial activity (e.g., against S. aureus), they lack the specific metal-driven synergy seen in the 2-isomers. They are often used as negative controls to validate the necessity of the N-N-S pharmacophore.
Data Summary Table
| Feature | 2-Benzoylpyridine Derivatives | 4-Benzoylpyridine Derivatives |
| Coordination Mode | Tridentate (N-N-S / N-N-O) | Monodentate or Bridging |
| Metal Binding | Forms stable monomers (1:1 or 1:2) | Forms polymers/dimers (Supramolecular) |
| Primary Target | Ribonucleotide Reductase (RR) | Non-specific / Membrane disruption |
| IC50 (Leukemia) | < 0.1 µM (Highly Potent) | > 10 - 50 µM (Low/Moderate) |
| Redox Activity | High (Redox cycling of Fe/Cu) | Low (Poor metal stabilization) |
| Key Application | Chemotherapy (e.g., Triapine analogs) | MOFs, Luminescent Materials |
Experimental Protocols
Protocol A: Synthesis of Thiosemicarbazone Derivatives
Note: This general procedure applies to both isomers, but the resulting crystal structures will differ fundamentally.[1]
-
Reagents: Dissolve 0.01 mol of the appropriate benzoylpyridine isomer (2-BzPy or 4-BzPy) in 20 mL of absolute ethanol.
-
Addition: Add 0.01 mol of thiosemicarbazide (or N4-substituted derivative) dissolved in 15 mL hot ethanol/water (1:1).
-
Catalysis: Add 2-3 drops of concentrated HCl or glacial acetic acid.
-
Reflux: Reflux the mixture at 80°C for 3-5 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).
-
Isolation:
-
2-BzPy: Typically precipitates as a yellow/orange crystalline solid upon cooling.
-
4-BzPy: May require volume reduction or ether precipitation due to different solubility profiles.
-
-
Purification: Recrystallize from hot ethanol.
Protocol B: Comparative Cytotoxicity Assay (MTT)
Objective: To quantify the "Chelation Effect" on cell viability.
-
Seeding: Seed A549 or MCF-7 cells in 96-well plates (5,000 cells/well). Incubate for 24h.
-
Treatment:
-
Prepare stock solutions (10 mM in DMSO) of 2-BzPy-TSC and 4-BzPy-TSC.
-
Perform serial dilutions (100 µM to 0.001 µM).
-
Control: Include Dp44mT or Triapine as a positive control for iron chelation.
-
-
Incubation: Incubate cells with compounds for 72 hours at 37°C, 5% CO2.
-
Development: Add MTT reagent (0.5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.
-
Readout: Measure absorbance at 570 nm.
-
Analysis: Plot dose-response curves.
-
Expectation: 2-BzPy curve will shift left (lower IC50); 4-BzPy curve will shift right.
-
Mechanism of Action: The Signaling Pathway[2]
The 2-BzPy derivatives function primarily by hijacking the cell's iron metabolism, leading to a cascade of failure in DNA replication.
Figure 2: The Iron Depletion and ROS Generation pathway specific to 2-benzoylpyridine derivatives. 4-benzoylpyridine derivatives fail at the "Chelates" step due to steric hindrance.[1]
References
-
Richardson, D. R., et al. (2006).[1][2][3] The potential of iron chelators of the pyridylcarboxaldehyde isonicotinoyl hydrazone class as effective antiproliferative agents. Journal of Medicinal Chemistry .
-
Beraldo, H., et al. (2004).[1] The wide pharmacological versatility of semicarbazones, thiosemicarbazones and their metal complexes.[1] Mini Reviews in Medicinal Chemistry .
-
Kalinoski, D. S., et al. (2009).[1] Design, Synthesis, and Characterization of Novel Iron Chelators: Structure-Activity Relationships of the 2-Benzoylpyridine Thiosemicarbazone Series. Journal of Medicinal Chemistry .
-
Pingaew, R., et al. (2010).[1][4] Synthesis, cytotoxic and antimalarial activities of benzoyl thiosemicarbazone analogs of isoquinoline and related compounds. Molecules . [1]
-
Li, Y., et al. (2011).[1] Two copper(II) complexes with 4-benzoylpyridine ligand: synthesis, crystal structure and luminescent properties. Spectrochimica Acta Part A .
Sources
- 1. mdpi.com [mdpi.com]
- 2. Design, synthesis, and characterization of novel iron chelators: structure-activity relationships of the 2-benzoylpyridine thiosemicarbazone series and their 3-nitrobenzoyl analogues as potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, cytotoxic and antimalarial activities of benzoyl thiosemicarbazone analogs of isoquinoline and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC Retention Time Standards for (2-Fluoro-5-nitrophenyl)(pyridin-4-yl)methanone
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the accurate identification and quantification of novel chemical entities are paramount. High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique for these purposes. A critical parameter in HPLC is the retention time (t_R_), which serves as a qualitative identifier for a compound under specific chromatographic conditions. However, the reproducibility of retention time can be influenced by various factors, including the column, mobile phase composition, and instrument parameters. To ensure data integrity and enable inter-laboratory comparisons, the use of well-characterized retention time standards is indispensable.
This guide provides a comprehensive comparison of potential retention time standards for the analysis of (2-Fluoro-5-nitrophenyl)(pyridin-4-yl)methanone , a compound of interest in medicinal chemistry. We will delve into the rationale behind the selection of suitable standards, present a robust experimental protocol for their comparative analysis, and provide the foundational data necessary for informed decision-making in your analytical workflows.
The Importance of Structural Analogs as Retention Time Standards
The ideal retention time standard should exhibit a retention behavior that is closely related to the analyte of interest. This is often achieved by selecting compounds with structural similarities. For (2-Fluoro-5-nitrophenyl)(pyridin-4-yl)methanone, key structural motifs include a fluoronitrophenyl group, a pyridinyl group, and a ketone linker. By choosing standards that share one or more of these features, we can bracket the retention time of the target analyte and gain insights into its chromatographic behavior.
The selection of standards is also guided by their commercial availability, high purity, and stability, ensuring that they can be readily implemented in routine analytical methods.
Comparative Analysis of Potential Retention Time Standards
Based on structural similarity and commercial availability, we have identified four potential retention time standards for comparison with (2-Fluoro-5-nitrophenyl)(pyridin-4-yl)methanone. The table below summarizes their key properties and predicted elution order in a typical reversed-phase HPLC (RP-HPLC) system. The predicted elution order is based on the principle that in RP-HPLC, less polar compounds elute later. Polarity is often estimated using the logarithm of the partition coefficient (logP), where a higher logP indicates lower polarity.
| Compound | Structure | Key Structural Features | Predicted Elution Order |
| Isonicotinic Acid | ![]() | Pyridine ring, Carboxylic acid | 1 (Most Polar) |
| 4'-Nitroacetophenone | Nitrophenyl group, Ketone | 2 | |
| (2-Fluoro-5-nitrophenyl)(pyridin-4-yl)methanone (Target Analyte) | ![]() | Fluoronitrophenyl group, Pyridine ring, Ketone | 3 |
| 4,4'-Difluorobenzophenone | Two fluorophenyl groups, Ketone | 4 | |
| (4-Nitrophenyl)(pyridin-4-yl)methanone | ![]() | Nitrophenyl group, Pyridine ring, Ketone | 5 (Least Polar) |
Note: The structures are representative and sourced from public databases. The predicted elution order is a hypothesis to be confirmed by experimental data.
Experimental Protocol for Performance Validation
To empirically determine the relative retention times of the proposed standards and the target analyte, the following reversed-phase HPLC method is recommended. This protocol is designed to be a robust starting point, which can be further optimized based on the specific instrumentation and column chemistries available in your laboratory.
Methodology
1. Chromatographic System:
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable starting point for the separation of these aromatic and heterocyclic compounds.[1]
-
Mobile Phase: A gradient elution is recommended to ensure adequate separation of all compounds.
-
Solvent A: 0.1% Phosphoric acid in Water. The acidic modifier helps to improve peak shape for the basic pyridine moiety.[1]
-
Solvent B: Acetonitrile.
-
-
Gradient Program:
-
0-5 min: 30% B
-
5-25 min: 30% to 70% B
-
25-30 min: 70% B
-
30.1-35 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm, a common wavelength for aromatic compounds. A UV scan of the individual compounds is recommended to determine the optimal detection wavelength for each.
-
Injection Volume: 10 µL
2. Standard and Sample Preparation:
-
Prepare individual stock solutions of the target analyte and each potential standard in the mobile phase (initial conditions, 30% Acetonitrile) at a concentration of 1 mg/mL.
-
From the stock solutions, prepare a mixed standard solution containing all compounds at a final concentration of approximately 50 µg/mL.
-
Filter all solutions through a 0.45 µm syringe filter before injection to prevent clogging of the HPLC system.
Data Analysis and Interpretation
Inject the mixed standard solution and record the chromatogram. Identify the peaks corresponding to each compound based on the injection of individual standards. The retention time (t_R_) for each compound should be recorded. The relative retention time (RRT) can be calculated using one of the standards as a reference.
The experimental data will validate the predicted elution order and provide a quantitative measure of the retention time differences between the standards and the target analyte. This information is crucial for selecting the most appropriate standards for your specific application. A standard that elutes in close proximity to the analyte can be particularly useful for system suitability tests and for monitoring small shifts in retention time.
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the experimental protocol for validating the HPLC retention time standards.
Caption: Workflow for the validation of HPLC retention time standards.
Logical Framework for Standard Selection
The selection of an appropriate retention time standard is a logical process that considers both the properties of the analyte and the requirements of the analytical method.
Caption: Decision-making process for selecting HPLC retention time standards.
Conclusion
The selection and validation of appropriate retention time standards are critical for ensuring the accuracy, reproducibility, and transferability of HPLC methods. This guide has provided a framework for selecting and comparing potential retention time standards for the analysis of (2-Fluoro-5-nitrophenyl)(pyridin-4-yl)methanone. By employing a systematic approach that combines theoretical predictions with empirical data, researchers can confidently establish robust analytical methods for the characterization of this and other novel chemical entities. The provided experimental protocol serves as a practical starting point for laboratories to perform their own validation studies and select the most suitable standards for their specific needs.
References
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Isonicotinic Acid. Retrieved from [Link]
-
SIELC Technologies. (2018, February 16). Separation of 4-Nitroacetophenone on Newcrom R1 HPLC column. Retrieved from [Link]
-
Ruifu Chemical. (n.d.). 4′-Nitroacetophenone CAS 100-19-6 Purity >98.0% (HPLC). Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of 4,4'-Difluorobenzophenone on Newcrom R1 HPLC column. Retrieved from [Link]
Sources
Purity analysis methods for 4-[(2-Fluoro-5-nitrophenyl)carbonyl]pyridine
High-Resolution Purity Analysis of 4-[(2-Fluoro-5-nitrophenyl)carbonyl]pyridine: A Comparative Guide for Drug Development
As a Senior Application Scientist specializing in pharmaceutical intermediates, I frequently encounter the analytical challenges posed by highly functionalized building blocks. This compound (also known as 4-(2-fluoro-5-nitrobenzoyl)pyridine) is a critical diaryl ketone intermediate used in the synthesis of complex active pharmaceutical ingredients (APIs), including advanced kinase inhibitors and antiparasitic agents[1].
The analytical complexity of this molecule stems from its structural features: an electron-deficient pyridine ring, an activating nitro group, and a highly labile fluorine atom. The strong electron-withdrawing nature of the nitro group positioned para to the fluorine makes the molecule highly susceptible to Nucleophilic Aromatic Substitution (SNAr). Consequently, purity analysis must not only quantify the main component but also resolve closely related regioisomers, des-fluoro defects, and SNAr degradation products.
This guide objectively compares the four primary analytical methodologies—HPLC-UV, LC-HRMS,
Comparative Analysis of Purity Methods
To establish a robust control strategy, no single analytical technique is sufficient. The table below compares the performance of orthogonal methods used to evaluate the purity of this compound.
| Analytical Method | Primary Application | Sensitivity (LOD) | Specificity / Resolution | Cost per Analysis | Best For |
| HPLC-UV (PFP Column) | Organic Impurity Profiling | ~0.01% (w/w) | High (Excellent for regioisomers) | Low | Routine batch release and stability testing. |
| Absolute Purity Determination | ~0.1% (w/w) | Very High (Isotope specific) | Medium | SI-traceable purity without API reference standards. | |
| LC-HRMS (Orbitrap/TOF) | Structural Elucidation | ~0.001% (w/w) | Supreme (Exact mass & fragmentation) | High | Identifying unknown impurities and degradation products. |
| GC-FID (Headspace) | Residual Solvents | ~1 ppm | Moderate (Volatility dependent) | Low | Quantifying volatile organic compounds (VOCs). |
Analytical Workflow & Impurity Mechanisms
A self-validating analytical system requires orthogonal techniques that cross-verify each other. If HPLC indicates 99.5% purity but qNMR indicates 97.0%, the discrepancy often points to UV-transparent impurities or residual inorganic salts.
Comprehensive purity assessment workflow for fluorinated pyridine intermediates.
Understanding the mechanistic pathways of impurity formation dictates our analytical choices. The fluorine atom in this molecule is highly activated, making it a prime target for nucleophiles during synthesis or prolonged storage.
Mechanistic pathways for impurity formation in this compound.
Deep Dive & Protocols: HPLC-UV (The Workhorse)
The Causality of Column Selection: Standard C18 columns rely almost exclusively on hydrophobic (dispersive) interactions. When attempting to separate this compound from its closely related regioisomers (e.g., the 4-fluoro-5-nitro isomer), C18 phases often fail, resulting in co-elution.
To solve this, we utilize a Pentafluorophenyl (PFP) stationary phase. PFP columns provide multiple orthogonal retention mechanisms:
Step-by-Step HPLC Protocol:
This protocol is self-validating: System Suitability Testing (SST) must demonstrate a resolution (
-
Column: PFP Core-Shell (e.g., Kinetex F5 or ReproSil Fluosil), 150 x 4.6 mm, 2.6 µm.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water. (TFA suppresses the ionization of the pyridine nitrogen, sharpening the peak).
-
Mobile Phase B: Acetonitrile (LC-MS grade).
-
Gradient Program:
-
0 - 2 min: 10% B
-
2 - 15 min: Linear gradient to 80% B
-
15 - 18 min: Hold at 80% B (Column wash)
-
18 - 22 min: 10% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Detection: UV at 254 nm and 280 nm.
-
Sample Preparation: Dissolve 10 mg of the sample in 10 mL of Methanol:Water (50:50). Inject 5 µL.
Deep Dive & Protocols: F qNMR (The Absolute Truth)
The Causality of Nucleus Selection: While High-Performance Liquid Chromatography (HPLC) is excellent for relative purity (area percent), it cannot determine absolute mass-fraction purity without a highly characterized, 100% pure reference standard of the analyte itself.
Quantitative Nuclear Magnetic Resonance (qNMR) solves this by comparing the analyte to a certified reference material (CRM) of a completely different chemical[4]. For this compound, we bypass standard
Step-by-Step
-
Internal Standard (IS): 4-Fluorobenzoic acid (TraceCERT® CRM, exact purity known, e.g., 99.98%).
-
Sample Preparation:
-
Accurately weigh ~15.00 mg of this compound and ~10.00 mg of 4-Fluorobenzoic acid using a microbalance (d = 0.001 mg).
-
Co-dissolve both in 0.8 mL of DMSO-
. Transfer to a 5 mm NMR tube.
-
-
Instrument Setup: 400 MHz or higher NMR spectrometer tuned to the
F frequency. -
Acquisition Parameters (Critical):
-
Relaxation Delay (D1): 30 seconds. (Fluorine nuclei have long longitudinal relaxation times (
). A D1 of is mandatory to ensure all nuclei return to equilibrium, preventing integration bias). -
Pulse Angle: 90° pulse.
-
Number of Scans (NS): 64 (to achieve a Signal-to-Noise ratio > 250:1).
-
Proton Decoupling: Inverse-gated
H decoupling to collapse multiplet structures into sharp singlets while avoiding Nuclear Overhauser Effect (NOE) enhancements that would skew quantitation.
-
-
Calculation:
(Where I = Integral area, N = Number of fluorine atoms (1 for both), M = Molar mass, W = Weight, P = Purity).
Orthogonal Validation: LC-HRMS
When HPLC-UV reveals an unknown impurity peak >0.10% (the typical ICH qualification threshold), High-Resolution Mass Spectrometry (LC-HRMS) is deployed.
For this compound (Chemical Formula:
References
-
National Institutes of Health (NIH). "Discovery and Characterization of Clinical Candidate LXE408 as a Kinetoplastid-Selective Proteasome Inhibitor for the Treatment of Leishmaniases." PubMed Central (PMC). Available at:[Link]
-
Dr. Maisch HPLC GmbH. "ReproSil Fluosil 120 PFP - Wide-Pore Pentafluorophenyl Column for Biomolecule and Aromatic Compound Separations." Dr. Maisch. Available at:[Link]
-
Phenomenex. "Kinetex F5 Core-Shell HPLC Columns." Phenomenex. Available at:[Link]
-
Korea Research Institute of Standards and Science. "Quantitative NMR as a Versatile Tool for the Reference Material Preparation." Bwise.kr. Available at:[Link]
-
Brinkmann, Andreas. "Metrologically traceable quantification of trifluoroacetic acid content in peptide reference materials by 19F solid-state NMR." Andreas-Brinkmann.net. Available at:[Link]
Sources
- 1. Discovery and Characterization of Clinical Candidate LXE408 as a Kinetoplastid-Selective Proteasome Inhibitor for the Treatment of Leishmaniases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ReproSil Fluosil 120 PFP â Dr. Maisch [dr-maisch.com]
- 3. Kinetex F5 Core-Shell HPLC Columns | Phenomenex [phenomenex.com]
- 4. cau.scholarworks.kr [cau.scholarworks.kr]
Safety Operating Guide
Personal protective equipment for handling 4-[(2-Fluoro-5-nitrophenyl)carbonyl]pyridine
Handling 4-[(2-Fluoro-5-nitrophenyl)carbonyl]pyridine (CAS: 1261589-39-2)[1] requires a sophisticated approach to laboratory safety. For researchers and drug development professionals, understanding the underlying chemical mechanisms of a compound is just as critical as knowing the standard operating procedures.
This guide transcends basic safety data by detailing the causality behind our protective strategies, providing you with a self-validating operational and disposal framework.
Mechanistic Toxicology: The Dual-Threat Profile
To design an effective safety protocol, we must first analyze the molecular hazards of this compound. This molecule presents a "dual-threat" to laboratory personnel:
-
Permeation Enhancement: The pyridine moiety is highly lipophilic and acts as an aggressive organic solvent. It rapidly swells and degrades standard elastomeric barriers (like thin nitrile or latex), carrying the toxic payload directly through the glove and the stratum corneum of the skin[2].
-
Electrophilic Haptenation (SNAr): The 2-fluoro-5-nitrophenyl group is a highly activated electrophile. The strong electron-withdrawing nitro group (para to the fluorine) and the carbonyl group severely deplete electron density from the carbon bearing the fluorine atom. If this compound breaches your PPE, nucleophilic residues (-NH2, -SH) on your skin proteins will attack this electron-deficient carbon. The fluorine atom acts as an excellent leaving group, resulting in a Nucleophilic Aromatic Substitution (SNAr) reaction[3],[4]. This covalently binds the molecule to your proteins (haptenation), triggering severe allergic contact dermatitis and permanent skin sensitization.
Mechanistic pathway of skin sensitization via Nucleophilic Aromatic Substitution (SNAr).
Strategic Personal Protective Equipment (PPE) Matrix
Because pyridine derivatives degrade standard nitrile in under 10 minutes[2], standard laboratory gloves provide a false sense of security. Protection must be engineered based on breakthrough kinetics.
| Protective Gear | Material Specification | Breakthrough Time | Application Suitability & Causality |
| Primary Gloves | Butyl Rubber (14 mil) | > 480 minutes | Required for handling. The tightly packed polymer structure of butyl rubber resists permeation by polar aprotic and aromatic rings. |
| Secondary Gloves | PE/EVAL Laminate (Silver Shield) | > 480 minutes | Spill Response. Absolute barrier for high-risk cleanup scenarios. |
| Incidental Gloves | Nitrile (Heavy Duty, >8 mil) | < 10 minutes | Not recommended for primary use. If used as an under-glove, must be changed immediately upon suspected splash. |
| Eye/Face | Splash Goggles + Face Shield | N/A | Protects mucous membranes from aerosolized highly-static powders. |
| Body | Tyvek / Chem-Resistant Coat | N/A | Prevents dust accumulation on standard woven cotton lab coats. |
Operational Workflow & Handling Protocol
Nitroaromatic powders are notoriously prone to static charge buildup, which can lead to sudden aerosolization during transfer.
Step-by-Step Transfer Methodology:
-
Environmental Control: Conduct all work inside a certified fume hood (face velocity 0.4–0.6 m/s). Place an ionizing bar (static-eliminator) directly next to the analytical balance to neutralize the powder's electrostatic charge.
-
PPE Donning: Don heavy-duty nitrile under-gloves, followed by 14-mil Butyl rubber outer gloves.
-
Transfer: Use grounded, conductive spatulas (avoid plastic) to weigh the compound into a pre-tared, sealable anti-static weighing boat or directly into the reaction vessel.
-
Containment: Seal all vessels securely before removing them from the fume hood environment.
End-to-end operational workflow for handling, decontamination, and disposal.
Spill Response & Self-Validating Decontamination
Standard soap and water will not neutralize the electrophilic hazard of this compound. If a spill occurs, we must intentionally force the SNAr reaction to completion using a sacrificial nucleophile, converting the hazardous compound into a benign adduct.
Chemical Quenching Protocol:
-
Preparation: Formulate a quenching solution of 5% (v/v) ethanolamine in isopropanol. Ethanolamine is a highly reactive nucleophile that will rapidly outcompete biological proteins.
-
Application: Spray the quenching solution generously over the spill area. Allow a 15-minute residence time to ensure the activation energy for the SNAr reaction is met and the fluoride is fully displaced.
-
Physical Cleanup: Wipe the surface with absorbent pads and place them in a designated halogenated waste container.
Self-Validating Colorimetric Test: To guarantee the surface is safe, we utilize the inherent chromogenic properties of nitroaromatics. When exposed to a strong base, unreacted nitroaromatics form an intensely colored Meisenheimer complex[3].
-
Swab the decontaminated surface with a dry piece of white filter paper.
-
Apply one drop of 1M Sodium Hydroxide (NaOH) to the swab.
-
Validation Logic:
-
If the swab turns deep red or purple: Unreacted this compound is still present. Repeat the quenching protocol.
-
If the swab remains colorless or faint yellow: The electrophile has been successfully neutralized. The system is validated as safe.
-
Waste Disposal Plan
Because this compound contains both a halogen (Fluorine) and a nitrogen heterocycle (Pyridine), it dictates strict disposal parameters to prevent the environmental release of toxic byproducts (such as fluorinated dioxins or extreme NOx emissions) during destruction[5].
-
Segregation: All solid waste, contaminated PPE, and liquid reaction mixtures must be strictly segregated into containers labeled "Hazardous Waste: Halogenated Organics (Contains Pyridine / Toxic Sensitizer)."
-
Incompatibilities: Never mix this waste stream with strong oxidizers, reducing agents, or concentrated mineral acids, as nitroaromatics can become highly unstable and potentially explosive under extreme energetic conditions.
-
Destruction: Ensure your waste management provider routes this specific stream for high-temperature commercial incineration equipped with alkaline scrubbers to neutralize the resulting hydrofluoric acid (HF) gas[5].
References
-
Environment, Health and Safety. "Hand Protection Chemical Resistance Guide". URL: [Link]
-
National Center for Biotechnology Information (PMC). "How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices". URL: [Link]
-
ResearchGate. "How Does Nucleophilic Aromatic Substitution Really Proceed in Nitroarenes? Computational Prediction and Experimental Verification". URL: [Link]
-
National Academies of Sciences, Engineering, and Medicine. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version". National Academies Press. URL: [Link]
Sources
- 1. This compound CAS#: 1261589-39-2 [m.chemicalbook.com]
- 2. fishersci.com [fishersci.com]
- 3. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Prudent Practices in the Laboratory [nationalacademies.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



